Product packaging for Epitizide(Cat. No.:CAS No. 1764-85-8)

Epitizide

Número de catálogo: B130304
Número CAS: 1764-85-8
Peso molecular: 425.9 g/mol
Clave InChI: RINBGYCKMGDWPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Epitizide is a benzothiadiazine.
This compound is an agent, commonly found in combination [triamterene], used to produce diuresis.
Epithiazide is a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
EPITHIAZIDE is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClF3N3O4S3 B130304 Epitizide CAS No. 1764-85-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBGYCKMGDWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862751
Record name Epithiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1764-85-8, 96783-08-3, 96783-09-4
Record name Epitizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1764-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epithiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithiazide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithiazide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epitizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epithiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epitizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPITHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epitizide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of epitizide, a thiazide diuretic, within the renal tubules. The primary focus is on its interaction with the sodium-chloride cotransporter (NCC), the key physiological target responsible for its diuretic and antihypertensive effects. This document details the underlying signaling pathways, presents quantitative data for a representative potent thiazide diuretic, and outlines the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound, as a member of the thiazide class of diuretics, exerts its primary effect by selectively inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1] The NCC is an integral membrane protein located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream.[1][2]

By inhibiting the NCC, this compound blocks this reabsorption pathway, leading to an increased excretion of sodium (natriuresis) and chloride ions in the urine.[1][2] As water follows salt osmotically, this results in an increase in urine output (diuresis), a reduction in extracellular fluid volume, and a subsequent lowering of blood pressure.[2]

Molecular Interaction with NCC

Structural and functional studies have revealed the precise mechanism by which thiazide diuretics inhibit the NCC. This compound is understood to bind to a specific site on the transporter that overlaps with the chloride-binding site.[1][3] This competitive inhibition prevents chloride from binding, which in turn allosterically inhibits sodium binding and transport.

Recent cryo-electron microscopy (cryo-EM) studies on the human NCC in complex with the potent thiazide diuretic polythiazide have provided atomic-level insights into this interaction.[3] The binding of the diuretic locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[1][3] This effectively stalls the transport cycle, leading to a sustained inhibition of NaCl reabsorption.[3]

Key Amino Acid Residues in Thiazide Binding

The interaction between thiazide diuretics and the NCC is stabilized by a network of hydrogen bonds and other non-covalent interactions with specific amino acid residues within the transporter's binding pocket.[3] For instance, the sulfonamide group, a common feature of thiazide diuretics, is crucial for this interaction.[3]

Signaling Pathways and Regulation of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving several kinases. The With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) are key players in this pathway.[4] This signaling cascade ultimately leads to the phosphorylation of the NCC, which activates the transporter.[4] While this compound directly inhibits the transporter, the regulatory state of the NCC can influence the overall diuretic response.

NCC_Regulation_Pathway cluster_tubular_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium Na_Cl_Lumen Na+ Cl- NCC NCC (SLC12A3) Na_Cl_Lumen->NCC Reabsorption Na_Cl_Cell Na+ Cl- This compound This compound This compound->NCC Inhibition WNK_Kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 Activates Phosphorylation Phosphorylation (Activation) SPAK_OSR1->Phosphorylation Catalyzes Phosphorylation->NCC Activates Na_Cl_Blood Na+ Cl- Na_Cl_Cell->Na_Cl_Blood Transport to Blood

Caption: Signaling pathway of NCC regulation and this compound inhibition.

Quantitative Data on Thiazide-NCC Interaction

ParameterValueDrugSpeciesAssay MethodReference
IC50 0.3 µMPolythiazideRatNot specified[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Experimental Protocols

The mechanism of action of this compound and other thiazide diuretics has been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro NCC Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the transport activity of the NCC.

Objective: To determine the IC50 value of a test compound for the NCC.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the NCC, are cultured in a suitable medium. The cells are then transfected with a plasmid containing the cDNA for the human NCC.

  • Ion Uptake Assay:

    • The transfected cells are incubated with a buffer containing a radioactive isotope of sodium (22Na+) or a fluorescent ion indicator.

    • The uptake of the labeled ion into the cells, mediated by the expressed NCC, is measured over time.

    • To determine the IC50, the assay is performed in the presence of varying concentrations of the test compound (e.g., this compound).

  • Data Analysis:

    • The rate of ion uptake is calculated for each concentration of the test compound.

    • The percentage of inhibition is determined relative to a control group with no inhibitor.

    • The data is plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

In_Vitro_Assay_Workflow Start Start Cell_Culture Culture HEK293 Cells Start->Cell_Culture Transfection Transfect with human NCC cDNA Cell_Culture->Transfection Incubation Incubate with 22Na+ and varying drug conc. Transfection->Incubation Measurement Measure 22Na+ Uptake Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro NCC inhibition assay.

In Vivo Diuretic Activity and Electrolyte Excretion Study

This protocol assesses the diuretic and natriuretic effects of a test compound in an animal model.

Objective: To quantify the effect of a test compound on urine volume and electrolyte excretion.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. The animals are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization and Baseline Measurement: The animals are acclimatized to the metabolic cages for a period before the experiment. Baseline urine output and electrolyte concentrations are measured.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or via injection at various doses. A control group receives the vehicle, and a positive control group may receive a known diuretic like furosemide or hydrochlorothiazide.[5]

  • Urine Collection and Analysis: Urine is collected at specific time intervals (e.g., 5 and 24 hours) after drug administration.[5] The total volume of urine is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.[6]

  • Data Analysis:

    • The diuretic activity is calculated as the ratio of the urine volume of the test group to the urine volume of the control group.

    • The natriuretic and saluretic (total salt) activities are also calculated based on the electrolyte concentrations.

    • The results are statistically analyzed to determine the significance of the observed effects.

Downstream Physiological Effects

The inhibition of the NCC by this compound leads to a cascade of physiological effects beyond diuresis and natriuresis.

  • Potassium Excretion (Kaliuresis): By increasing the delivery of sodium to the downstream collecting duct, thiazide diuretics can indirectly increase the secretion of potassium into the urine, potentially leading to hypokalemia.[7]

  • Calcium Reabsorption: Thiazides have a unique effect of increasing the reabsorption of calcium in the distal convoluted tubule, which can lead to hypercalcemia.[7]

  • Uric Acid Retention: this compound can compete with uric acid for secretion in the proximal tubule, leading to an increase in serum uric acid levels (hyperuricemia).[2]

Physiological_Effects This compound This compound NCC_Inhibition Inhibition of NCC in Distal Convoluted Tubule This compound->NCC_Inhibition Decreased_Uric_Acid_Secretion Decreased Uric Acid Secretion This compound->Decreased_Uric_Acid_Secretion Competes in Proximal Tubule Increased_NaCl_Excretion Increased Na+ and Cl- Excretion (Natriuresis) NCC_Inhibition->Increased_NaCl_Excretion Increased_K_Excretion Increased K+ Excretion (Kaliuresis) NCC_Inhibition->Increased_K_Excretion Indirectly leads to Increased_Ca_Reabsorption Increased Ca2+ Reabsorption NCC_Inhibition->Increased_Ca_Reabsorption Increased_H2O_Excretion Increased Water Excretion (Diuresis) Increased_NaCl_Excretion->Increased_H2O_Excretion

Caption: Downstream physiological effects of this compound action.

Conclusion

This compound's mechanism of action in the renal tubules is centered on the specific and potent inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. By competitively binding to the chloride site and locking the transporter in an inactive conformation, this compound effectively blocks NaCl reabsorption, leading to its well-established diuretic and antihypertensive effects. A thorough understanding of this molecular mechanism, supported by robust in vitro and in vivo experimental data, is crucial for the continued development and optimization of diuretic therapies.

References

Epitizide's Molecular Targets in the Nephron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of epitizide, a thiazide diuretic, within the nephron. Given the limited availability of specific quantitative data for this compound, this document leverages data from the broader class of thiazide diuretics to elucidate its mechanism of action, supported by detailed experimental protocols and visualizations of key signaling pathways.

Primary Molecular Target: The Na+-Cl- Cotransporter (NCC)

The principal molecular target of this compound and all thiazide diuretics is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1][2] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2][3] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream.[4]

This compound, like other thiazides, inhibits NCC activity, leading to increased urinary excretion of sodium and chloride (natriuresis) and, consequently, water (diuresis). This reduction in extracellular fluid volume is a key mechanism behind its antihypertensive effect.[4]

Structural studies have revealed that thiazide diuretics bind to a site on the NCC that overlaps with the chloride-binding site.[1] This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the translocation of Na+ and Cl- ions across the cell membrane.[1]

Quantitative Pharmacological Data
DiureticTargetCell Line/SystemMeasured ParameterValue
HydrochlorothiazideNCCXenopus laevis oocytesIC50~10 µM
ChlorthalidoneNCCXenopus laevis oocytesIC50~7 µM
MetolazoneNCCXenopus laevis oocytesIC50~0.6 µM
PolythiazideNCCXenopus laevis oocytesIC50~0.04 µM

Note: IC50 values can vary depending on the experimental conditions, including the expression system and ion concentrations.

Regulatory Signaling Pathway: WNK-SPAK/OSR1 Kinase Cascade

The activity of the NCC is tightly regulated by a complex signaling pathway involving a family of "With-No-Lysine" (WNK) serine-threonine kinases.[5][6] This pathway represents an indirect but critical molecular target for understanding the full scope of this compound's action.

The core of this pathway involves the phosphorylation and subsequent activation of NCC by the kinases Ste20-related proline-alanine-rich kinase (SPAK) and Oxidative stress-responsive kinase 1 (OSR1) .[5][6] These kinases are, in turn, activated by upstream WNK kinases (WNK1, WNK3, and WNK4).[5] Thiazide diuretics do not directly interact with these kinases, but by inhibiting the final effector protein (NCC), they effectively counteract the effects of this signaling cascade on salt reabsorption.

Hormones such as aldosterone and angiotensin II can modulate the activity of the WNK-SPAK/OSR1 pathway, thereby influencing NCC activity and, consequently, the efficacy of thiazide diuretics.[7]

WNK_SPAK_NCC_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood NaCl_lumen Na+ Cl- NCC NCC (SLC12A3) NaCl_lumen->NCC Transport NaCl_cell Na+ Cl- NCC->NaCl_cell WNKs WNK1, WNK3, WNK4 SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates (activates) SPAK_OSR1->NCC phosphorylates (activates) This compound This compound This compound->NCC inhibits NaCl_blood Na+ Cl- Reabsorption NaCl_cell->NaCl_blood Basolateral Transport AngII Angiotensin II AT1R AT1R AngII->AT1R binds Aldosterone Aldosterone MR MR Aldosterone->MR binds AT1R->WNKs activates MR->WNKs activates AngII_blood Angiotensin II Aldosterone_blood Aldosterone

WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Secondary Molecular Targets and Vasodilatory Effects

Beyond their primary diuretic action, the long-term antihypertensive effect of thiazide diuretics is also attributed to a reduction in peripheral vascular resistance through vasodilation.[8] The precise molecular mechanisms are still under investigation, but several pathways have been proposed:

  • RhoA/Rho-kinase Pathway: Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by down-regulating the RhoA/Rho-kinase pathway in vascular smooth muscle cells.[9][10] This leads to a decrease in the phosphorylation of myosin light chain and subsequent vasorelaxation.

  • Potassium Channel Activation: Some studies suggest that thiazides can activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[8] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium, and causes vasodilation.

  • Carbonic Anhydrase Inhibition: Hydrochlorothiazide, and likely other thiazides, can inhibit carbonic anhydrase in vascular smooth muscle.[11] This inhibition leads to intracellular alkalinization, which can activate BKCa channels and contribute to vasodilation.[11]

Vasodilation_Pathway cluster_agonist Vasoconstrictor Agonists (e.g., Angiotensin II, Norepinephrine) cluster_vsmc Vascular Smooth Muscle Cell Agonist Agonist GPCR GPCR Agonist->GPCR activate RhoA RhoA GPCR->RhoA activates RhoKinase Rho Kinase RhoA->RhoKinase activates MLCP Myosin Light Chain Phosphatase (MLCP) RhoKinase->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by MLCK (not shown) Contraction Vasoconstriction MLC_P->Contraction leads to This compound This compound This compound->RhoA downregulates This compound->RhoKinase downregulates

Proposed signaling pathway for thiazide-induced vasodilation via the RhoA/Rho-kinase pathway.

Experimental Protocols

Protocol for Measuring NCC Inhibition using a Fluorescence-Based Chloride Influx Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a thiazide diuretic on NCC activity.

Materials:

  • HEK293 cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

  • 96-well black, clear-bottom microplates.

  • Low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4).

  • High-chloride buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4).

  • This compound (or other thiazide diuretics) stock solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate media and conditions.

  • Seeding: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Buffer Exchange: Replace the culture medium with the low-chloride buffer and incubate for 10-15 minutes to establish a low intracellular chloride concentration.

  • Baseline Fluorescence: Measure the baseline fluorescence of each well using a plate reader (excitation ~485 nm, emission ~525 nm).

  • Compound Addition: Add the high-chloride buffer containing various concentrations of this compound (or a vehicle control) to the wells.

  • Kinetic Measurement: Immediately begin kinetic fluorescence measurements, recording the fluorescence intensity every few seconds for several minutes. The influx of chloride will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Plot the quenching rate against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Fluorescence_Assay_Workflow A Seed HEK293-NCC-YFP cells in 96-well plate B Incubate with low-chloride buffer A->B C Measure baseline fluorescence B->C D Add high-chloride buffer with this compound C->D E Kinetic fluorescence measurement D->E F Calculate quenching rate and determine IC50 E->F

Experimental workflow for the fluorescence-based chloride influx assay.
Protocol for Evaluating Diuretic Effect in Animal Models

This protocol provides a general framework for assessing the in vivo diuretic and natriuretic effects of this compound.[12]

Materials:

  • Normotensive rats (e.g., Wistar or Sprague-Dawley).

  • Metabolic cages for urine collection.

  • This compound solution.

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Saline solution (0.9% NaCl).

  • Flame photometer or ion-selective electrodes.

Procedure:

  • Acclimatization: Acclimatize rats to the metabolic cages for several days before the experiment.

  • Fasting and Hydration: Withhold food but not water for 18 hours prior to the experiment. Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a consistent baseline urine flow.[12]

  • Drug Administration: Divide the rats into groups and administer either vehicle control or different doses of this compound orally or via intraperitoneal injection.[12]

  • Urine Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.[12]

  • Measurements:

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Conclusion

The primary molecular target of this compound in the nephron is the Na+-Cl- cotransporter (NCC), located in the distal convoluted tubule. By inhibiting NCC, this compound promotes natriuresis and diuresis, leading to a reduction in blood pressure. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway, which represents an important indirect target. Furthermore, the long-term antihypertensive effects of this compound are likely mediated by secondary vasodilatory mechanisms involving the RhoA/Rho-kinase pathway and the activation of potassium channels in vascular smooth muscle. While specific quantitative pharmacological data for this compound remain to be fully elucidated, the information gathered from the broader class of thiazide diuretics provides a robust framework for understanding its molecular and physiological effects. The experimental protocols outlined in this guide offer standardized methods for the further characterization of this compound and other novel diuretic compounds.

References

The Structure-Activity Relationship of Epitizide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Benzothiadiazine Core in Diuretic and Antihypertensive Therapy

Introduction

Epitizide, a member of the thiazide class of diuretics, has long been a subject of interest in the management of hypertension and edema. Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Understanding the nuanced relationships between structural modifications of this core and the resulting pharmacological activity is paramount for the rational design of novel, more potent, and safer diuretic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and related thiazide diuretics, offering valuable insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for thiazide diuretics involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2] By blocking the reabsorption of sodium and chloride ions, these drugs increase urinary output, leading to a reduction in blood volume and, consequently, blood pressure. The potency and duration of this effect are highly dependent on the specific chemical substituents attached to the benzothiadiazine scaffold.

Core Structure-Activity Relationships of Thiazide Diuretics

The foundational SAR principles for thiazide diuretics, which are directly applicable to this compound, have been established through extensive research. These principles govern the diuretic and antihypertensive potency of this class of compounds.

A free sulfonamide group at position 7 is absolutely essential for diuretic activity.[3] Any substitution on this group leads to a significant loss of potency. Conversely, substitution at the 6-position with an electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is critical for high diuretic activity.[3]

Modifications at other positions of the benzothiadiazine ring system have a profound impact on the pharmacological profile:

  • Position 2: This position can tolerate small alkyl groups, such as a methyl (CH3) group. Alkyl substitution at the 2-N position can increase the duration of action by increasing lipophilicity.[3]

  • Position 3: Substitution at this position with a lipophilic group, such as a haloalkyl, aralkyl, or thioether, dramatically increases diuretic potency.[3] The hydrophobicity of the substituent at this position is strongly correlated with increased activity. Saturation of the double bond between positions 3 and 4 to yield a dihydrobenzothiadiazine derivative, as is the case in hydrochlorothiazide, can increase diuretic potency by approximately 3- to 10-fold.[3]

  • Positions 4, 5, and 8: Direct substitution at these positions with an alkyl group generally results in diminished diuretic activity.[3]

Quantitative Structure-Activity Relationship (QSAR) Data

CompoundR2R3R6Relative Activity (Ra)
ChlorothiazideHHCl1.00
HydrochlorothiazideHH (saturated 3-4 bond)Cl10.00
BendroflumethiazideHCH2-PhCF3>100.00
TrichlormethiazideHCHCl2Cl>100.00
MethyclothiazideCH3CH2ClCl>100.00
PolythiazideCH3CH2SCH2CF3Cl>100.00
CyclothiazideH(CH2)4- (spiro)Cl>100.00
BenzthiazideHCH2S-CH2-PhCl>100.00
HydroflumethiazideHH (saturated 3-4 bond)CF3>10.00
Quinethazone--Cl-

Data adapted from a QSAR study on thiazide diuretics. The relative activity is a comparative measure of diuretic potency.[4][5]

Experimental Protocols for Activity Assessment

The evaluation of the diuretic and antihypertensive activity of this compound and its analogs relies on standardized in vivo and in vitro experimental protocols.

In Vivo Diuretic Activity in Rodent Models

Objective: To determine the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of test compounds.

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

Methodology:

  • Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to allow for acclimatization.

  • Fasting: Food is withheld for 18 hours prior to dosing, with free access to water.

  • Hydration: A saline load (0.9% NaCl, 25 mL/kg) is administered orally to ensure a baseline urine flow.

  • Dosing: Animals are divided into groups and administered the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally. A positive control group receiving a standard diuretic like hydrochlorothiazide is included.

  • Urine Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Analysis:

    • Urine volume is measured for each collection period.

    • Urine electrolyte concentrations (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The total urine output and electrolyte excretion are calculated and compared between the test and control groups.

In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)

Objective: To determine the direct inhibitory effect of test compounds on the NCC transporter.

Methodology:

  • Cell Culture: A stable cell line expressing the human NCC (e.g., HEK293 cells) is used.

  • Assay Principle: The activity of the NCC is measured by quantifying the uptake of a radioactive tracer (e.g., 22Na+) or a fluorescent ion indicator.

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations.

    • The uptake of the tracer is initiated by adding a solution containing the tracer and a non-radioactive ion.

    • After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.

    • The amount of tracer taken up by the cells is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of NCC activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to this compound SAR studies.

SAR_of_Thiazides cluster_core Benzothiadiazine Core cluster_substitutions Key Substitutions cluster_activity Pharmacological Activity Core 1,2,4-Benzothiadiazine-1,1-dioxide R6 Position 6 (Electron-withdrawing group, e.g., Cl, CF3) Core->R6 Essential for high activity R7 Position 7 (Unsubstituted Sulfonamide) Core->R7 Essential for activity R3 Position 3 (Lipophilic group) Core->R3 Potency & Duration R2 Position 2 (Small alkyl group) Core->R2 Modulates duration Activity Increased Diuretic Potency R6->Activity R7->Activity R3->Activity R2->Activity

Caption: Key structural features of thiazide diuretics influencing diuretic activity.

Diuretic_Activity_Workflow start Start: Animal Acclimatization & Fasting hydration Saline Hydration start->hydration dosing Administer Test Compound / Vehicle / Positive Control hydration->dosing collection Urine Collection (Metabolic Cages) dosing->collection analysis Measure Urine Volume & Electrolytes (Na+, K+) collection->analysis end End: Data Analysis & Comparison analysis->end

Caption: Experimental workflow for in vivo assessment of diuretic activity.

NCC_Inhibition_Mechanism cluster_membrane Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+, Cl- Cell Intracellular NCC->Cell Na+, Cl- Na_Cl_out Na+ & Cl- Excretion This compound This compound This compound->NCC Inhibits Na_Cl_in Na+ & Cl- Reabsorption Diuresis Increased Diuresis Na_Cl_out->Diuresis Leads to

Caption: Mechanism of action of this compound via inhibition of the Na+/Cl- cotransporter.

Conclusion

The structure-activity relationship of this compound is well-defined within the broader context of thiazide diuretics. The diuretic and antihypertensive potency of these compounds can be rationally modulated by strategic substitutions on the benzothiadiazine core. The presence of an electron-withdrawing group at position 6 and an unsubstituted sulfonamide at position 7 are non-negotiable for significant activity. Further optimization of potency and pharmacokinetic properties can be achieved through modifications at positions 2 and 3. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel this compound analogs. A continued investigation into the quantitative aspects of this compound's SAR, coupled with advanced molecular modeling techniques, will undoubtedly pave the way for the development of next-generation diuretics with superior therapeutic profiles.

References

Epitizide's Role in Modulating the NCC Cotransporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a critical component in the intricate machinery of renal salt reabsorption and blood pressure regulation. Located in the apical membrane of the distal convoluted tubule (DCT), the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1][2] Its activity is a key determinant of urinary sodium excretion and, consequently, extracellular fluid volume. Epitizide, a thiazide diuretic, exerts its therapeutic effects by directly inhibiting the NCC, thereby promoting natriuresis and a reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the NCC, the signaling pathways that govern NCC activity, and detailed experimental protocols for studying these interactions.

The NCC Cotransporter: Structure and Function

The NCC is a membrane protein that facilitates the electroneutral transport of sodium and chloride ions across the apical membrane of DCT cells.[3] Cryo-electron microscopy studies have revealed that the human NCC exists as a dimer, with each protomer consisting of a transmembrane domain (TMD) responsible for ion translocation and intracellular N-terminal and C-terminal domains that play crucial regulatory roles.[4][5] The transporter cycles between outward-facing and inward-facing conformations to move ions from the tubular fluid into the cell.[3] Thiazide diuretics, including this compound, are known to bind to a site that overlaps with the chloride-binding site, locking the transporter in an outward-facing conformation and thereby inhibiting its function.[3][6]

The WNK-SPAK/OSR1 Signaling Pathway: A Master Regulator of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving a family of kinases known as "With-No-Lysine [K]" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2]

Under conditions of low intracellular chloride, WNK kinases become activated and phosphorylate SPAK and OSR1.[2] These activated kinases then directly phosphorylate conserved threonine and serine residues in the N-terminal domain of the NCC.[2][7] This phosphorylation event is a key step in increasing NCC activity, promoting its insertion into the apical membrane and enhancing its transport capacity.[2] Conversely, dephosphorylation of the NCC leads to its inactivation and removal from the cell surface.

This compound and other thiazide diuretics do not directly inhibit the WNK-SPAK/OSR1 pathway. Instead, their mechanism of action is focused on the direct inhibition of the phosphorylated, active form of the NCC at the apical membrane. By blocking the transporter itself, thiazides effectively counteract the effects of the activating WNK-SPAK/OSR1 signaling cascade.

Signaling Pathway Diagram

WNK_SPAK_NCC_Pathway cluster_conditions Regulatory Conditions cluster_transporter Transporter Regulation cluster_drug Pharmacological Intervention Low_Cl Low Intracellular Chloride WNKs WNKs Low_Cl->WNKs Activates SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC-P (active) Transporter NCC_inactive->NCC_active Activation This compound This compound NCC_active->this compound Target of Inhibition HEK293_Assay_Workflow Start Start Cell_Culture Culture & Transfect HEK293 cells with hNCC Start->Cell_Culture Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre_incubation Uptake Initiate ion uptake with ²²Na⁺-containing buffer and this compound Pre_incubation->Uptake Wash Terminate uptake and wash cells with ice-cold buffer Uptake->Wash Lysis Lyse cells Wash->Lysis Measurement Measure radioactivity (Scintillation Counter) Lysis->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End Oocyte_Assay_Workflow Start Start Oocyte_Prep Harvest and prepare Xenopus laevis oocytes Start->Oocyte_Prep Injection Inject oocytes with hNCC cRNA Oocyte_Prep->Injection Incubation Incubate oocytes for 2-4 days to allow protein expression Injection->Incubation Uptake_Assay Perform ²²Na⁺ uptake assay with varying concentrations of this compound Incubation->Uptake_Assay Analysis Data Analysis: Determine IC50 Uptake_Assay->Analysis End End Analysis->End

References

An In-Depth Technical Guide to the Off-Target Effects of Epitizide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the off-target effects of epitizide in cellular models. This guide summarizes known off-target effects of the broader class of thiazide diuretics, primarily hydrochlorothiazide (HCTZ), which are presumed to be relevant to this compound due to structural and functional similarities. All presented data and pathways should be considered as potential off-target effects of this compound that warrant direct experimental validation.

Introduction

This compound is a thiazide diuretic primarily used in the management of hypertension and edema. Its on-target mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. However, like many pharmaceuticals, this compound and other thiazide diuretics are known to interact with unintended molecular targets, leading to off-target effects. These effects can contribute to both the therapeutic and adverse profiles of the drug. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound at the cellular level, based on data from the broader class of thiazide diuretics. The information herein is intended to aid researchers in designing experiments to further elucidate the complete pharmacological profile of this compound.

Quantitative Data on Off-Target Effects of Thiazide Diuretics

The following tables summarize quantitative data for the off-target effects of hydrochlorothiazide (HCTZ), which can be used as a proxy for this compound in initial experimental design.

Table 2.1: Inhibition of Carbonic Anhydrase Isozymes by Hydrochlorothiazide

Carbonic Anhydrase IsozymeIC50 (nM)Cellular Model/SystemReference
Carbonic Anhydrase I (CA I)350Purified human enzyme[1]
Carbonic Anhydrase II (CA II)2,500Purified human enzyme[1]
Vascular Smooth Muscle CA I~45% inhibitionIsolated bovine aortic smooth muscle[1]

Table 2.2: Effects of Hydrochlorothiazide on Vascular Smooth Muscle Cells

ParameterValueCellular Model/SystemReference
Vasorelaxation (Noradrenaline-induced tone)74 ± 12%Guinea pig mesenteric arteries[2]
Increase in intracellular pH (pHi)0.21 ± 0.04 unitsGuinea pig mesenteric arteries[2]
RhoA mRNA expressionReduced to 41 ± 12% of controlCultured rat vascular smooth muscle cells[3]
Rho kinase mRNA expressionReduced to 66 ± 25% of controlCultured rat vascular smooth muscle cells[3]

Table 2.3: Effects of Thiazide Diuretics on Renal Epithelial Cell Gene Expression

GeneFold Change in ExpressionCellular Model/SystemTreatment ConditionsReference
TRPV51.82-fold increaseMouse kidneyAcute HCTZ (25 mg/kg)[4]
Calbindin-D28kSignificant increaseMouse kidneyChronic HCTZ with salt supplementation[4]
Calbindin-D9kSignificant increaseMouse kidneyChronic HCTZ with salt supplementation[4]

Key Off-Target Signaling Pathways

Carbonic Anhydrase Inhibition and Vasorelaxation

Thiazide diuretics can inhibit carbonic anhydrase in vascular smooth muscle cells. This leads to an increase in intracellular pH (alkalinization), which in turn activates large-conductance calcium-activated potassium (BKCa) channels. The opening of these channels causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and subsequent vasorelaxation.

G Carbonic Anhydrase Inhibition Pathway This compound This compound (Thiazide Diuretic) CA Carbonic Anhydrase This compound->CA Inhibition pHi Increased Intracellular pH (Alkalinization) CA->pHi Leads to KCa Calcium-Activated K+ Channel (BKCa) Activation pHi->KCa Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Inhibition Hyperpolarization->Ca_channel Vasorelaxation Vasorelaxation Ca_channel->Vasorelaxation

Caption: this compound's potential off-target effect on vascular tone.

Rho-Rho Kinase (ROCK) Pathway Inhibition

Studies on thiazide-like diuretics have shown a downregulation of the Rho-Rho kinase pathway in vascular smooth muscle cells. This pathway is crucial for agonist-induced vasoconstriction. By reducing the expression of RhoA and its downstream effector, Rho kinase, thiazides can lead to a state of calcium desensitization, contributing to their vasodilatory effects.

G Rho-Rho Kinase Pathway Inhibition This compound This compound (Thiazide Diuretic) RhoA RhoA Expression This compound->RhoA Inhibition ROCK Rho Kinase (ROCK) Expression This compound->ROCK Inhibition RhoA->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain Phosphorylation MLCP->MLC Dephosphorylation Vasoconstriction Vasoconstriction MLC->Vasoconstriction

Caption: Potential inhibitory effect of this compound on the Rho-ROCK pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target effects of this compound in cellular models.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on carbonic anhydrase (CA) isozymes.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., CA I, CA II)

  • p-Nitrophenyl acetate (NPA) as substrate

  • This compound stock solution (in DMSO)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Protocol:

  • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution (or buffer for control) to triplicate wells.

  • Add 170 µL of Tris-HCl buffer to each well.

  • Add 10 µL of a freshly prepared solution of purified CA isozyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).

  • Plot the percentage of CA inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Vasorelaxation Assay in Isolated Arteries

Objective: To assess the direct vasodilatory effect of this compound on pre-constricted arterial rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • This compound stock solution (in DMSO)

  • Wire myograph system

Protocol:

  • Humanely euthanize the rat and dissect the mesenteric arterial bed.

  • Isolate second-order mesenteric artery segments (2 mm in length).

  • Mount the arterial segments in a wire myograph containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

  • Allow the vessels to equilibrate for 60 minutes under a resting tension of 5 mN.

  • Pre-constrict the arterial rings with phenylephrine (1 µM) to achieve a stable contraction.

  • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the bath at 15-minute intervals.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Construct a concentration-response curve to determine the EC50 of this compound-induced vasorelaxation.

Measurement of Intracellular pH (pHi)

Objective: To measure changes in intracellular pH in vascular smooth muscle cells (VSMCs) upon treatment with this compound.

Materials:

  • Primary cultured rat aortic smooth muscle cells

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscopy system with a ratiometric imaging setup

Protocol:

  • Plate VSMCs on glass coverslips and grow to 70-80% confluency.

  • Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Mount the coverslip on the stage of an inverted fluorescence microscope.

  • Excite the cells alternately at 490 nm and 440 nm, and record the emission at 535 nm.

  • Establish a baseline pHi reading for 5-10 minutes.

  • Perfuse the cells with HBSS containing the desired concentration of this compound.

  • Record the change in the 490/440 nm fluorescence ratio over time.

  • Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method at the end of each experiment.

Western Blot for RhoA and Rho Kinase (ROCK) Expression

Objective: To determine the effect of this compound on the protein expression levels of RhoA and ROCK in VSMCs.

Materials:

  • Primary cultured rat aortic smooth muscle cells

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against RhoA, ROCK1, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Protocol:

  • Treat VSMCs with various concentrations of this compound for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against RhoA, ROCK1, and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software and normalize the expression of RhoA and ROCK1 to the loading control.

Quantitative Real-Time PCR (qPCR) for TRPV5 and Calbindin Expression

Objective: To quantify the changes in mRNA expression of TRPV5, calbindin-D28k, and calbindin-D9k in renal cells following this compound treatment.

Materials:

  • Distal convoluted tubule cell line (e.g., mDCT15)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for TRPV5, calbindin-D28k, calbindin-D9k, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treat mDCT15 cells with this compound at various concentrations and for different time points.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.

  • The thermal cycling conditions should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis to ensure the specificity of the amplified products.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow for Off-Target Characterization

The following diagram illustrates a logical workflow for characterizing the potential off-target effects of this compound in cellular models.

G Experimental Workflow for this compound Off-Target Analysis Start This compound CA_Assay Carbonic Anhydrase Inhibition Assay Start->CA_Assay Vasc_Relax_Assay Vasorelaxation Assay Start->Vasc_Relax_Assay pHi_Measurement Intracellular pH Measurement Start->pHi_Measurement Western_Blot Western Blot for RhoA/ROCK Start->Western_Blot qPCR qPCR for TRPV5/ Calbindins Start->qPCR Data_Analysis Data Analysis and Interpretation CA_Assay->Data_Analysis Vasc_Relax_Assay->Data_Analysis pHi_Measurement->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A suggested workflow for investigating this compound's off-target effects.

Conclusion

While this compound's primary mechanism of action is well-established, a thorough understanding of its off-target effects is crucial for a complete pharmacological profile. The evidence from the broader class of thiazide diuretics suggests that this compound may have significant off-target activities, including the inhibition of carbonic anhydrase, modulation of the Rho-Rho kinase pathway, and regulation of calcium transport-related gene expression. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these potential off-target effects of this compound in relevant cellular models. Such studies will be invaluable for understanding the full spectrum of its cellular actions and for the development of safer and more effective therapeutic strategies.

References

In-depth Technical Guide: Understanding the Pharmacokinetics of Epitizide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetics of epitizide in animal models. Despite extensive searches for quantitative data and experimental protocols related to the absorption, distribution, metabolism, and excretion (ADME) of this compound in common preclinical species such as rats, dogs, and monkeys, no specific studies detailing these parameters could be identified.

This lack of publicly available information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the generation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational research data.

General Context of Thiazide Diuretics in Animal Models

While specific data for this compound is absent, a broader look at the class of thiazide diuretics can provide some general context for researchers. Thiazide diuretics, as a group, are known to act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water.[1] Preclinical studies in animal models are crucial for characterizing the diuretic effect, antihypertensive properties, and overall safety profile of these compounds.[1]

Commonly used animal models for studying thiazide diuretics include:

  • Rats: Often used for initial screening of diuretic activity and for mechanistic studies. Both normotensive and hypertensive rat strains are employed to evaluate the therapeutic effects.[1]

  • Dogs: Due to their physiological similarities to humans in terms of renal function, dogs are frequently used in later-stage preclinical development to assess pharmacokinetics and pharmacodynamics.

  • Monkeys: Non-human primates are valuable for their close phylogenetic relationship to humans and are often used in toxicology and metabolism studies to predict human responses.

Hypothetical Experimental Workflow for this compound Pharmacokinetic Studies

Should research on the pharmacokinetics of this compound in animal models be undertaken, a typical experimental workflow would likely involve the following stages. This hypothetical workflow is presented to illustrate the standard methodologies in the field.

G cluster_preclinical Preclinical Investigation cluster_interpretation Data Interpretation and Application drug_admin This compound Administration (Oral, Intravenous) sample_collection Biological Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection Time course analytical_method Bioanalytical Method Development (e.g., LC-MS/MS) sample_collection->analytical_method Quantification excretion_balance Excretion Balance Studies sample_collection->excretion_balance Mass Balance pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analytical_method->pk_analysis Data Input metabolite_id Metabolite Identification pk_analysis->metabolite_id Informs species_comparison Interspecies Comparison (Rat vs. Dog vs. Monkey) pk_analysis->species_comparison human_pk_prediction Human Pharmacokinetic Prediction species_comparison->human_pk_prediction dose_selection First-in-Human Dose Selection human_pk_prediction->dose_selection

Caption: A hypothetical experimental workflow for characterizing the pharmacokinetics of this compound in animal models.

Conclusion

The absence of published data on the pharmacokinetics of this compound in animal models makes it impossible to provide the requested in-depth technical guide. This highlights a critical knowledge gap in the preclinical characterization of this diuretic. Future research in this area would be invaluable for drug development professionals and scientists, enabling a better understanding of its disposition and potential for translation to human clinical use. The general methodologies and workflows established for other thiazide diuretics provide a clear roadmap for how such studies on this compound could be designed and executed.

References

Methodological & Application

epitizide solubility and stability in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of epitizide, a thiazide diuretic, in cell culture experiments. The focus is on its solubility and stability in dimethyl sulfoxide (DMSO), its mechanism of action, and protocols for its application in cell-based assays.

Solubility and Stability of this compound in DMSO

This compound is sparingly soluble in water but exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for cell culture applications.

Data Presentation: Solubility and Storage Recommendations

ParameterValue/RecommendationSource
Solubility in DMSO 48 mg/mLApexbt Product Information
Recommended Stock Solution Concentration 10-50 mM in 100% DMSOGeneral practice
Storage of Stock Solution -20°C or -80°C for long-term storage[1]
Stability in DMSO Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]General compound stability data[2][3]
Final DMSO Concentration in Culture < 0.5%, ideally ≤ 0.1% to minimize cytotoxicity[4]

Mechanism of Action and Signaling Pathways

This compound belongs to the thiazide class of diuretics, which are well-characterized by their inhibitory action on the sodium-chloride cotransporter (NCC or SLC12A3). While this is its primary mechanism in the kidneys, thiazides have also been shown to exert effects through non-NCC-mediated pathways, which may be relevant in various cell types used in in vitro research.

Primary Signaling Pathway: NCC Inhibition

The primary molecular target of this compound is the Na+-Cl- cotransporter (NCC), which is predominantly expressed in the distal convoluted tubule of the kidney. Inhibition of NCC leads to decreased reabsorption of sodium and chloride ions.

This compound This compound NCC Na+/Cl- Cotransporter (NCC) in Apical Membrane This compound->NCC Inhibition Ion_Transport Decreased Na+ and Cl- Reabsorption NCC->Ion_Transport Cell_Response Altered Intracellular Ion Concentration Ion_Transport->Cell_Response cluster_this compound This compound cluster_cell Cell Epitizide_node This compound Ca_Channels Calcium Channels (e.g., TRPV5) Epitizide_node->Ca_Channels Modulation of Expression/Activity Intra_Ca Intracellular Ca2+ Concentration Ca_Channels->Intra_Ca Signaling_Cascade Downstream Signaling (Kinases, Phosphatases) Intra_Ca->Signaling_Cascade Gene_Expression Gene Expression (e.g., Calbindins) Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Plate Prepare_Working_Solutions Prepare this compound Working Solutions Seed_Cells->Prepare_Working_Solutions Remove_Medium Remove Old Medium Prepare_Working_Solutions->Remove_Medium Wash_Cells Wash with PBS Remove_Medium->Wash_Cells Add_Treatment Add Working Solutions Wash_Cells->Add_Treatment Incubate Incubate for Desired Time Add_Treatment->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Assay Perform Downstream Analysis (e.g., Viability, qPCR) Harvest_Cells->Downstream_Assay Start Start Prep_Cells Prepare and Seed Cells Start->Prep_Cells Load_Dye Load Cells with Calcium Indicator Prep_Cells->Load_Dye Wash_Dye Wash to Remove Excess Dye Load_Dye->Wash_Dye Baseline Measure Baseline Fluorescence Wash_Dye->Baseline Add_this compound Add this compound Solution Baseline->Add_this compound Measure_Fluorescence Kinetically Measure Fluorescence Add_this compound->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vitro Application of Epitizide in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic primarily used in the management of hypertension. Thiazide diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC), predominantly found in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system in drug discovery and molecular biology. While not of renal distal tubule origin, they can be engineered to express specific ion transporters, including the NCC, making them a valuable tool for studying the mechanism of action of drugs like this compound.[1][2][3] These application notes provide a detailed protocol for the in vitro application of this compound in HEK293 cells, including cytotoxicity assessment and treatment for subsequent functional assays.

Data Presentation

The following tables provide a summary of recommended starting concentrations and incubation times for various experimental procedures involving this compound and HEK293 cells. These values are intended as a guide and may require optimization for specific experimental conditions.

Table 1: Recommended Concentration Ranges for this compound

ParameterRecommended RangeNotes
Stock Solution (in DMSO)10 - 100 mMPrepare in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Screening0.1 µM - 100 µMA broad range is recommended to determine the IC50 value.
Functional Assays1 µM - 50 µMThe final concentration should be below the determined cytotoxic level and based on dose-response curves from preliminary experiments.[4][5][6]
Final DMSO Concentration< 0.5% (v/v)To minimize solvent-induced cytotoxicity.

Table 2: Recommended Incubation Times

ExperimentIncubation TimeNotes
Cell Adherence16 - 24 hoursAllow cells to adhere and enter logarithmic growth phase before treatment.[7]
Cytotoxicity Assay24 - 72 hoursTypical incubation period to observe effects on cell viability.[7][8]
Functional Assays1 - 48 hoursDependent on the specific downstream assay. Short-term for acute effects on ion transport, longer for changes in gene or protein expression.

Experimental Protocols

HEK293 Cell Culture

This protocol describes the routine maintenance of HEK293 cells to ensure healthy, viable cells for experimentation.

  • Materials:

    • HEK293 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8][9]

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

    • Passage the cells when they reach 80-90% confluency.[10]

    • To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[11]

    • Renew the medium every 2-3 days.

Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound for in vitro use.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)[12]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10-100 mM stock solution.

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that is toxic to HEK293 cells, which is crucial for designing subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13]

  • Materials:

    • HEK293 cells

    • Complete growth medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for cell adherence.[7]

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[8]

    • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).

In Vitro Treatment of HEK293 Cells with this compound

This protocol describes the general procedure for treating HEK293 cells with this compound for downstream functional analysis.

  • Materials:

    • HEK293 cells (wild-type or NCC-expressing)

    • Complete growth medium

    • This compound stock solution

    • Appropriate cell culture plates or dishes (e.g., 6-well, 12-well, or 24-well)

  • Procedure:

    • Seed HEK293 cells in the desired culture vessel at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate for 16-24 hours to allow for cell attachment.

    • Prepare the desired concentrations of this compound in pre-warmed complete growth medium. The concentrations should be based on the results of the cytotoxicity assay.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) depending on the endpoint to be measured.

    • After incubation, the cells can be harvested for various downstream analyses, such as ion flux assays, gene expression analysis (qPCR), or protein analysis (Western blotting).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture HEK293 Cell Culture seeding Cell Seeding cell_culture->seeding stock_prep This compound Stock Preparation (DMSO) cytotoxicity Cytotoxicity Assay (MTT) stock_prep->cytotoxicity treatment This compound Treatment stock_prep->treatment seeding->cytotoxicity seeding->treatment ic50 IC50 Determination cytotoxicity->ic50 downstream Downstream Assays (e.g., Ion Flux, qPCR) treatment->downstream ic50->treatment Inform Concentration Selection

Caption: Experimental workflow for in vitro application of this compound in HEK293 cells.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Effects This compound This compound ncc Na+/Cl- Cotransporter (NCC) This compound->ncc Inhibition ion_change Decreased Intracellular [Na+] and [Cl-] ncc->ion_change Reduced Ion Transport na_in Na+ Influx na_in->ncc cl_in Cl- Influx cl_in->ncc downstream_effect Downstream Signaling Events ion_change->downstream_effect

Caption: Hypothesized mechanism of this compound action on NCC-expressing HEK293 cells.

References

Application Notes and Protocols for Epitizide in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide, a member of the thiazide diuretic family, is primarily known for its role in inhibiting the Na+/Cl- cotransporter (NCC) in the renal distal convoluted tubule, leading to diuretic and antihypertensive effects.[1][2][3] However, emerging research on thiazide diuretics has revealed broader effects on various ion channels, suggesting potential applications and off-target effects relevant to cardiovascular and neuronal electrophysiology.[4][5] These "off-target" effects on ion channels can be effectively characterized using patch-clamp electrophysiology, a high-resolution technique for studying ion channel function and pharmacology.[6][7]

This document provides detailed application notes and protocols for studying the effects of this compound and other thiazide diuretics on various ion channels using patch-clamp electrophysiology. Given the limited direct electrophysiological data on this compound, this guide extrapolates from studies on structurally similar and functionally related compounds like hydrochlorothiazide and chlorthalidone to provide a comprehensive framework for investigation.

Mechanism of Action Beyond NCC Inhibition

While the primary therapeutic action of this compound is the inhibition of the NCC, studies on related thiazide diuretics have demonstrated interactions with several other ion channels, which are crucial for understanding their full pharmacological profile.[4][5]

Key Off-Target Ion Channels:

  • Calcium-Activated Potassium Channels (KCa): Some thiazides, like hydrochlorothiazide, can open large-conductance KCa channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[8]

  • Voltage-Gated Calcium Channels (CaV): Thiazides can act as weak antagonists of L-type calcium channels, contributing to their vasodilatory effects.[4][5]

  • Voltage-Gated Sodium Channels (NaV): At higher concentrations, hydrochlorothiazide has been shown to inhibit the fast Na+ current (INa) in cardiac myocytes.[5]

  • Voltage-Gated Potassium Channels (KV): Thiazide and thiazide-like diuretics have been shown to modulate various potassium channels. For instance, hydrochlorothiazide can inhibit transient outward, delayed rectifier, and inward rectifier K+ currents in cardiac cells.[5] Chlorthalidone has been specifically shown to block the slow component of the delayed rectifier potassium current (IKs), which is encoded by the KCNQ1/KCNE1 genes.[9]

The following diagram illustrates the established and potential signaling pathways of thiazide diuretics, including this compound, on various ion channels.

Thiazide_Signaling_Pathways cluster_renal Renal Distal Convoluted Tubule cluster_vascular Vascular Smooth Muscle & Myocytes This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibition Diuresis Diuresis & Antihypertension NCC->Diuresis Leads to Thiazides Thiazide Diuretics (e.g., this compound) KCa KCa Channels Thiazides->KCa Activation CaV L-type CaV Channels Thiazides->CaV Inhibition NaV NaV Channels Thiazides->NaV Inhibition (High Concentration) KV KV Channels (e.g., KCNQ1) Thiazides->KV Inhibition Vasodilation Vasodilation KCa->Vasodilation CaV->Vasodilation ReducedExcitability Reduced Cardiac Excitability NaV->ReducedExcitability KV->ReducedExcitability

Caption: Signaling pathways of thiazide diuretics.

Quantitative Data on Thiazide Diuretic-Ion Channel Interactions

The following table summarizes the quantitative data from patch-clamp studies on the effects of hydrochlorothiazide and chlorthalidone on various ion channels. This data can serve as a reference for designing experiments with this compound.

CompoundCell TypeIon ChannelEffectConcentrationQuantitative EffectCitation
Hydrochlorothiazide Guinea Pig Small VesselsCaVAntagonism10 µMShift in Ca2+ dose-response curve[4]
Rat Ventricular MyocytesINaInhibition100 µM~30% reduction in current[5]
Rat Ventricular MyocytesICaLInhibition100 µM~20% reduction in current[5]
Rat Ventricular MyocytesItoInhibition100 µM~20% reduction in current[5]
Rat Ventricular MyocytesIK (delayed rectifier)Inhibition100 µM~20% reduction in current[5]
Rat Ventricular MyocytesIK1 (inward rectifier)Inhibition100 µM~20% reduction in current[5]
Chlorthalidone Guinea Pig Ventricular MyocytesIKr (hERG)Inhibition100 µM~50.1% block[9]
Guinea Pig Ventricular MyocytesIKs (KCNQ1/minK)Inhibition100 µM~54.6% block[9]
Xenopus OocytesKvLQT1 (KCNQ1)InhibitionNot specified~14% reduction in current[9]

Experimental Protocols

The following are generalized patch-clamp protocols for investigating the effects of this compound on key ion channels. These protocols should be adapted based on the specific cell type and recording equipment.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Solution_Prep Prepare External and Internal Solutions Pipette_Pulling Pull & Fire-Polish Patch Pipettes Cell_Culture->Pipette_Pulling Epitizide_Stock Prepare this compound Stock Solution Giga_Seal Obtain Gigaohm Seal Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record this compound Effect Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Record_Washout Record Washout Effect Washout->Record_Washout Data_Extraction Extract Current Parameters Record_Washout->Data_Extraction Dose_Response Construct Dose-Response Curve Data_Extraction->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General workflow for a patch-clamp experiment.

Protocol for Investigating this compound's Effect on KCNQ1 (IKs) Channels

This protocol is adapted from studies on chlorthalidone's effect on IKs.[9]

  • Cell Line: HEK293 cells stably expressing KCNQ1 and KCNE1 subunits.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1, 10, 30, 100 µM) in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 2-4 seconds to elicit IKs currents.

    • Follow with a repolarizing step to -40 mV to record tail currents.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline IKs currents using the specified voltage protocol.

    • Perfuse the cell with the external solution containing the desired concentration of this compound for 3-5 minutes.

    • Record IKs currents in the presence of this compound.

    • Perfuse with the control external solution to assess washout of the drug effect.

  • Data Analysis: Measure the amplitude of the tail current at -40 mV to quantify the effect of this compound on IKs. Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.

Protocol for Investigating this compound's Effect on L-type Calcium Channels (ICaL)

This protocol is based on studies of hydrochlorothiazide's effects on cardiac myocytes.[5]

  • Cell Type: Isolated ventricular myocytes (e.g., from rat or guinea pig) or a cell line expressing CaV1.2 channels (e.g., tsA-201 cells).

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. (CsCl is used to block K+ currents). Add a Na+ channel blocker (e.g., 30 µM Tetrodotoxin) if necessary.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • This compound Preparation: As described in Protocol 1.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -40 mV to inactivate Na+ channels and T-type Ca2+ channels.

    • Apply depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 200-300 ms.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline ICaL currents.

    • Apply different concentrations of this compound via perfusion.

    • Record ICaL currents at each concentration.

    • Perform washout.

  • Data Analysis: Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships. Determine the IC50 value for this compound by fitting the dose-response data to the Hill equation.

Conclusion

While this compound's primary role as an NCC inhibitor is well-established, its potential interactions with other ion channels present an important area of investigation for understanding its complete pharmacological profile, including both therapeutic and adverse effects. The protocols and data presented here, derived from studies on related thiazide diuretics, provide a solid foundation for researchers to explore the electrophysiological effects of this compound using patch-clamp techniques. Such studies will be invaluable for drug development professionals in assessing the broader safety and efficacy of this class of compounds.

References

Epitizide as a Chemical Tool for Studying Ion Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic that acts as a potent inhibitor of the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC or SLC12A3).[1][2] The NCC is a key protein in the distal convoluted tubule (DCT) of the kidney, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[2][3] By inhibiting NCC, this compound promotes the excretion of sodium and chloride, leading to a diuretic effect. This specific mechanism of action makes this compound a valuable chemical tool for researchers studying ion transport, renal physiology, and the pathophysiology of hypertension.

These application notes provide detailed protocols and guidelines for utilizing this compound in various experimental settings to investigate NCC function and its regulation.

Chemical Properties and Mechanism of Action

This compound, like other thiazide diuretics, binds to the chloride-binding site of the NCC. This binding stabilizes the transporter in an outward-facing conformation, thereby preventing the translocation of Na+ and Cl- ions across the apical membrane of DCT cells.[4] The inhibition of NCC by thiazides is a well-established mechanism for their diuretic and antihypertensive effects.

Quantitative Data: Comparative Inhibitory Potency of Thiazide Diuretics on NCC

DiureticNCC SpeciesIC50 (µM)Reference
PolythiazideRat0.3[2]
MetolazoneRatNot specified[2]
BendroflumethiazideRatNot specified[2]
TrichloromethiazideRat>95% inhibition at 100 µM[2]
ChlorthalidoneRat>95% inhibition at 100 µM[2]

Note: IC50 values can be influenced by experimental conditions, such as the concentration of extracellular Na+ and Cl-.[5]

Signaling Pathway: Regulation of NCC Activity

The activity of the Na-Cl cotransporter is tightly regulated by the WNK-SPAK/OSR1 signaling pathway.[6][7][8][9][10][11] Understanding this pathway is crucial for interpreting the effects of this compound and other NCC inhibitors.

WNK_SPAK_NCC_Pathway Extracellular Stimuli Extracellular Stimuli WNKs WNK Kinases (WNK1, WNK4) Extracellular Stimuli->WNKs e.g., Low [Cl-]i, Osmotic Stress NCC NCC (SLC12A3) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 SPAK_OSR1->NCC Phosphorylates & Activates Phosphatases Phosphatases Phosphatases->NCC Dephosphorylates & Inactivates This compound This compound This compound->NCC Inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway regulates NCC activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on NCC-mediated ion transport. These are template protocols and may require optimization based on the specific cell type and experimental setup.

Heterologous Expression of NCC in Xenopus laevis Oocytes

Xenopus oocytes are a robust system for the functional expression and characterization of ion transporters like NCC.[2]

Experimental Workflow:

Oocyte_Expression_Workflow cluster_preparation Preparation cluster_injection Injection cluster_incubation Incubation cluster_assay Functional Assay Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation (Collagenase treatment) Oocyte_Harvest->Defolliculation cRNA_Injection cRNA Injection (NCC cRNA) Defolliculation->cRNA_Injection Incubation Incubation (2-4 days at 18°C) cRNA_Injection->Incubation Functional_Assay Ion Flux Assay or Electrophysiology Incubation->Functional_Assay

Caption: Workflow for heterologous expression of NCC in Xenopus oocytes.

Protocol:

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from a mature female Xenopus laevis.

    • Isolate oocytes by treating the ovarian tissue with collagenase (e.g., 2 mg/mL in a Ca2+-free solution) to remove the follicular layer.

    • Manually select stage V-VI oocytes.

  • cRNA Preparation and Injection:

    • Linearize the plasmid DNA containing the NCC cDNA.

    • Synthesize capped cRNA in vitro using a commercially available transcription kit.

    • Inject approximately 50 nL of NCC cRNA (e.g., 0.5 ng/nL) into the cytoplasm of each oocyte.

    • Inject a control group of oocytes with an equivalent volume of sterile water.

  • Incubation:

    • Incubate the injected oocytes in Barth's solution supplemented with antibiotics at 18°C for 2-4 days to allow for NCC protein expression and insertion into the plasma membrane.

22Na+ Uptake Assay in NCC-Expressing Xenopus Oocytes

This assay directly measures the function of NCC by quantifying the uptake of radioactive sodium.

Protocol:

  • Pre-incubation:

    • Wash the oocytes with a Cl--free uptake solution.

    • Pre-incubate the oocytes for 30 minutes in the Cl--free solution containing varying concentrations of this compound (or vehicle control).

  • Uptake:

    • Initiate Na+ uptake by transferring the oocytes to an uptake solution containing 22Na+ (e.g., 1-2 µCi/mL), Na+, Cl-, and the corresponding concentration of this compound.

    • Incubate for a defined period (e.g., 60 minutes) during which uptake is linear.

  • Washing and Lysis:

    • Terminate the uptake by washing the oocytes multiple times with ice-cold, isotope-free uptake solution to remove extracellular 22Na+.

    • Lyse individual oocytes in a scintillation vial with a lysis buffer (e.g., 10% SDS).

  • Quantification and Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the rate of 22Na+ uptake and normalize it to the control group.

    • Plot the normalized uptake against the concentration of this compound to generate a dose-response curve and determine the IC50 value.[4]

Fluorescence-Based Ion Flux Assay in Mammalian Cells

This high-throughput compatible assay uses a fluorescent indicator to measure ion influx, providing an indirect measure of NCC activity.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.[4]

    • Transfect the cells with a plasmid encoding the human NCC. A stable cell line expressing NCC is recommended for consistent results.

  • Dye Loading:

    • Plate the NCC-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Load the cells with a Na+-sensitive fluorescent dye (e.g., Asante Natrium Green) or a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with a low-Na+ buffer.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified time.

    • Initiate ion flux by adding a high-Na+ buffer.

    • Measure the change in fluorescence over time using a fluorescence plate reader.[12][13]

  • Data Analysis:

    • Calculate the initial rate of fluorescence change, which is proportional to the rate of ion influx.

    • Normalize the rates to the control group and plot against the this compound concentration to determine the IC50.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled thiazide diuretic (e.g., [3H]-metolazone) for binding to NCC.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing NCC in a suitable buffer.

    • Prepare a membrane fraction by differential centrifugation.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-metolazone and a range of concentrations of unlabeled this compound.

    • Include a control for non-specific binding by adding a high concentration of an unlabeled thiazide diuretic.

  • Separation and Quantification:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the Ki (inhibitory constant).

Electrophysiological Recording (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique provides a direct measure of NCC-mediated currents.

Protocol:

  • Oocyte Preparation and Injection:

    • Prepare and inject oocytes with NCC cRNA as described in Protocol 1.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Current Measurement:

    • Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).

    • Measure the baseline current in a Na+- and Cl--free solution.

    • Induce NCC-mediated current by perfusing the oocyte with a solution containing Na+ and Cl-.

    • Apply different concentrations of this compound to the perfusion solution and measure the inhibition of the NCC-mediated current.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the dose-response relationship and IC50.

Conclusion

This compound is a powerful and specific inhibitor of the Na-Cl cotransporter, making it an indispensable tool for researchers in renal physiology, ion transport, and pharmacology. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound to investigate the function, regulation, and pharmacology of the NCC in various experimental systems. By employing these methods, researchers can gain valuable insights into the role of NCC in health and disease and facilitate the development of novel therapeutic agents targeting this important transporter.

References

Application Notes and Protocols for Epitizide Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists for the administration of epitizide in rodent models. The following protocols are based on established methodologies for other thiazide diuretics, such as hydrochlorothiazide and trichlormethiazide. Researchers should perform dose-finding and toxicity studies as a prerequisite to ensure the safety and efficacy of this compound in their specific experimental context.

Introduction

This compound is a thiazide diuretic that acts on the kidneys to promote the excretion of sodium and water, making it a subject of interest for studies on hypertension, edema, and other cardiovascular and renal conditions. These application notes provide a detailed framework for the preclinical evaluation of this compound in rodent models, focusing on its diuretic efficacy and potential antihypertensive effects.

Mechanism of Action: Thiazide Diuretics

Thiazide diuretics, including this compound, exert their effects primarily at the distal convoluted tubule (DCT) of the nephron. They function by inhibiting the sodium-chloride (Na+/Cl-) symporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood. This inhibition leads to an increased concentration of these ions in the filtrate, which in turn osmotically retains water, resulting in increased urine output (diuresis). The increased sodium delivery to the collecting duct can also lead to an increase in potassium excretion.

Signaling Pathway of Thiazide Diuretics

Thiazide_Mechanism cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_result Result Lumen Lumen NCC Na+/Cl- Symporter (NCC) Lumen->NCC Na+, Cl- NaK_ATPase Na+/K+ ATPase NCC->NaK_ATPase Na+ Increased_Excretion Increased Na+ and Cl- Excretion Blood Blood NaK_ATPase->Blood 3 Na+ Blood->NaK_ATPase 2 K+ This compound This compound This compound->NCC Inhibits Diuresis Increased Urine Output (Diuresis) Increased_Excretion->Diuresis

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Protocols

Evaluation of Diuretic Activity in Normotensive Rodents

This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound.

Animal Models:

  • Species: Wistar or Sprague-Dawley rats (male or female, 200-250g) or C57BL/6 mice (male or female, 20-30g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Standard diuretic (e.g., Hydrochlorothiazide, Furosemide)

  • Metabolic cages for individual housing and urine/feces separation

  • Saline solution (0.9% NaCl)

  • Flame photometer or ion-selective electrode for electrolyte analysis

Experimental Workflow:

Diuretic_Activity_Workflow Acclimatization Acclimatize animals to metabolic cages (3 days) Fasting Fast animals (18h, water ad libitum) Acclimatization->Fasting Hydration Administer saline load (25 mL/kg, oral gavage) Fasting->Hydration Grouping Randomly assign to experimental groups: - Vehicle Control - this compound (Low, Mid, High Dose) - Standard Diuretic Hydration->Grouping Administration Administer test compounds (oral gavage or IP) Grouping->Administration Collection Collect urine at intervals (e.g., 0-4h, 4-8h, 8-24h) Administration->Collection Analysis Measure urine volume and electrolyte concentrations (Na+, K+, Cl-) Collection->Analysis

Caption: Experimental workflow for evaluating diuretic activity.

Procedure:

  • Acclimatization: House rodents individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

  • Fasting: Withhold food for 18 hours before the experiment to ensure consistent gastric emptying. Water should be available ad libitum.

  • Hydration: Administer a saline load (e.g., 25 mL/kg) via oral gavage to all animals to establish a baseline urine flow.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2-4: this compound (e.g., low, medium, high doses - requires prior dose-finding studies)

    • Group 5: Standard diuretic control (e.g., Hydrochlorothiazide at a known effective dose)

  • Administration: Administer the vehicle, this compound, or standard diuretic orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Urine Collection: Collect urine at specified intervals, for instance, over the first 4-8 hours and up to 24 hours post-administration.

  • Data Measurement:

    • Measure the total volume of urine for each collection period.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

Evaluation of Antihypertensive Activity

This protocol assesses the effect of this compound on blood pressure in a hypertensive rodent model.

Animal Models:

  • Species: Spontaneously Hypertensive Rats (SHR) are a common and well-validated model.

Procedure:

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days before initiating treatment. This can be done using non-invasive tail-cuff plethysmography.

  • Drug Administration: Administer this compound or vehicle daily (e.g., via oral gavage) for a predetermined period (e.g., 2-4 weeks).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Diuretic and Electrolyte Excretion Effects of this compound in Rats (Example Data)

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)
Vehicle Control-5.2 ± 0.40.8 ± 0.10.5 ± 0.05
This compound (Low)58.1 ± 0.61.5 ± 0.20.7 ± 0.06
This compound (Mid)1012.5 ± 0.9 2.3 ± 0.30.9 ± 0.08
This compound (High)2015.3 ± 1.1 3.1 ± 0.41.2 ± 0.1
Hydrochlorothiazide1014.8 ± 1.02.9 ± 0.3 1.1 ± 0.1
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (Example Data)

Treatment GroupDose (mg/kg/day)Change in Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control--2.5 ± 1.5+5 ± 3
This compound (Low)5-15.2 ± 2.1-10 ± 4
This compound (Mid)10-25.8 ± 2.5**-15 ± 5
This compound (High)20-32.1 ± 2.8**-18 ± 6
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Conclusion

The protocols outlined provide a robust framework for the preclinical investigation of this compound in rodent models. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is crucial for the evaluation of its therapeutic potential. It is imperative to conduct preliminary dose-ranging studies to establish safe and effective doses of this compound for each specific rodent strain and experimental design.

Application Notes and Protocols: Measuring Epitizide's Effect on NCC Cotransporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure.[1][2] Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the bloodstream.[1][3] The activity of NCC is a key determinant of renal salt handling and is a primary target for thiazide diuretics, a class of drugs widely prescribed for the treatment of hypertension and edematous states.[1][2]

Epitizide is a thiazide diuretic that exerts its pharmacological effect by inhibiting the NCC cotransporter.[3] This inhibition leads to increased excretion of sodium and chloride, resulting in a diuretic and antihypertensive effect. Understanding the precise mechanism and quantifying the inhibitory effect of this compound on NCC activity is essential for drug development, optimization, and the study of renal physiology.

These application notes provide a detailed overview of the mechanism of action of this compound and present comprehensive protocols for measuring its effect on NCC cotransporter activity in a laboratory setting.

Mechanism of Action of this compound on NCC

This compound, as a member of the thiazide diuretic family, directly interacts with the NCC cotransporter. The primary mechanism of inhibition involves:

  • Competitive Inhibition at the Chloride Binding Site: Structural and functional studies have revealed that thiazide diuretics bind to a site on the NCC protein that overlaps with the chloride (Cl⁻) binding site.[1] This competitive binding prevents chloride from associating with the transporter, thereby inhibiting the cotransport of both sodium (Na⁺) and chloride ions.

  • Conformational Locking: The binding of thiazide diuretics, such as this compound, stabilizes the NCC cotransporter in an outward-facing conformation.[1] This conformational lock prevents the transporter from cycling through the conformational changes necessary to move ions across the cell membrane, effectively halting its transport activity.

The regulation of NCC activity is also a critical aspect to consider. The cotransporter's activity is modulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK).[3] Phosphorylation of NCC by these kinases increases its activity.

Quantitative Analysis of Thiazide Diuretic Potency

Thiazide DiureticRelative Potency on NCC Cotransporter
PolythiazideMost Potent
Metolazone
Bendroflumethiazide
Trichloromethiazide
ChlorthalidoneLeast Potent of this series

Table 1: Relative potency profile of various thiazide diuretics on the NCC cotransporter. The potency decreases down the list. This data is based on in vitro studies.[3]

Experimental Protocols

Two primary methods for measuring NCC cotransporter activity in response to this compound are detailed below: a radioactive isotope uptake assay using Xenopus laevis oocytes and a fluorescence-based assay in a mammalian cell line.

Protocol 1: Measuring NCC Activity using a ²²Na⁺ Uptake Assay in Xenopus laevis Oocytes

This protocol describes the heterologous expression of human NCC in Xenopus laevis oocytes and the subsequent measurement of its activity via the uptake of radioactive sodium (²²Na⁺).

Materials:

  • Xenopus laevis frogs

  • Collagenase Type II

  • cRNA encoding human NCC (SLC12A3)

  • Microinjection apparatus

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Uptake solution (ND96 solution containing ²²NaCl)

  • Wash solution (ice-cold, Na⁺-free ND96, replacing NaCl with N-methyl-D-glucamine chloride)

  • This compound stock solution (in DMSO)

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat oocytes with collagenase to defolliculate them.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Microinjection:

    • Microinject each oocyte with 50 ng of human NCC cRNA.

    • Inject a control group of oocytes with an equivalent volume of nuclease-free water.

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for protein expression.

  • ²²Na⁺ Uptake Assay:

    • Prepare serial dilutions of this compound in ND96 solution. Include a vehicle control (DMSO).

    • Pre-incubate groups of 10-15 oocytes in the different concentrations of this compound or vehicle control for 30 minutes at room temperature.

    • Initiate the uptake by transferring the oocytes to the uptake solution containing ²²NaCl (e.g., 1 µCi/mL) and the corresponding concentration of this compound.

    • Incubate for 60 minutes at room temperature.

    • Terminate the uptake by washing the oocytes five times with 4 mL of ice-cold, Na⁺-free wash solution.

    • Place individual oocytes in scintillation vials.

  • Quantification and Data Analysis:

    • Lyse the oocytes in the vials by adding 200 µL of 1% SDS.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

    • Subtract the average CPM from the water-injected oocytes (background) from the CPM of the NCC-expressing oocytes.

    • Plot the percentage of NCC activity (relative to the vehicle control) against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Fluorescence-Based Assay for NCC Activity in Mammalian Cells

This protocol utilizes a chloride-sensitive fluorescent indicator, N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), to measure NCC-mediated Cl⁻ influx in a stable mammalian cell line expressing NCC.

Materials:

  • HEK293 or a similar cell line stably expressing human NCC.

  • Cell culture medium and supplements.

  • MQAE fluorescent dye.

  • Hanks' Balanced Salt Solution (HBSS) with and without Cl⁻ (replace Cl⁻ salts with nitrate salts).

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the NCC-expressing cells under standard conditions.

    • Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Wash the cells twice with Cl⁻-free HBSS.

    • Load the cells with 10 mM MQAE in Cl⁻-free HBSS for 60 minutes at 37°C.

    • Wash the cells three times with Cl⁻-free HBSS to remove extracellular dye.

  • Inhibition with this compound:

    • Prepare serial dilutions of this compound in Cl⁻-free HBSS. Include a vehicle control.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30 minutes at room temperature.

  • Measurement of Cl⁻ Influx:

    • Use a fluorescence plate reader to measure the baseline fluorescence of MQAE (Excitation: ~350 nm, Emission: ~460 nm).

    • Initiate Cl⁻ influx by adding an equal volume of HBSS containing Cl⁻ (to achieve a final desired Cl⁻ concentration) and the corresponding concentration of this compound.

    • Immediately begin kinetic measurements of MQAE fluorescence quenching every 30 seconds for 10-15 minutes. The influx of Cl⁻ will quench the MQAE fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • The rate of quenching is proportional to the rate of Cl⁻ influx and thus NCC activity.

    • Plot the percentage of NCC activity (quenching rate relative to the vehicle control) against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response inhibition curve.

Visualizations

Signaling Pathway of NCC Regulation and Thiazide Inhibition

NCC_Regulation_and_Inhibition cluster_regulation NCC Regulation cluster_inhibition Thiazide Inhibition cluster_transport Ion Transport WNK_Kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) NCC_active_target NCC (Active) This compound This compound This compound->NCC_active_target Binds to Cl- site NCC_inhibited NCC (Inhibited) NCC_active_target->NCC_inhibited Locks in outward conformation NCC_active_transport Active NCC Extracellular Extracellular Space Intracellular Intracellular Space Na_ion Na+ Na_ion->NCC_active_transport Cl_ion Cl- Cl_ion->NCC_active_transport NCC_active_transport->Na_ion NCC_active_transport->Cl_ion

Caption: Signaling pathway of NCC regulation and inhibition by this compound.

Experimental Workflow for ²²Na⁺ Uptake Assay

Na22_Uptake_Workflow start Start: Harvest Oocytes inject_cRNA Microinject hNCC cRNA start->inject_cRNA express_protein Incubate (2-4 days) for protein expression inject_cRNA->express_protein pre_incubate Pre-incubate with this compound express_protein->pre_incubate uptake_assay Perform 22Na+ Uptake pre_incubate->uptake_assay wash_oocytes Wash with Na+-free buffer uptake_assay->wash_oocytes lysis_scintillation Lyse oocytes & add scintillation fluid wash_oocytes->lysis_scintillation measure_cpm Measure CPM lysis_scintillation->measure_cpm analyze_data Analyze Data (IC50) measure_cpm->analyze_data end End analyze_data->end

Caption: Workflow for the ²²Na⁺ uptake assay in Xenopus oocytes.

Logical Relationship of Fluorescence Quenching Assay

MQAE_Assay_Logic cluster_cell NCC-expressing Cell cluster_extracellular Extracellular MQAE_inside MQAE (fluorescent) Quenched_MQAE Quenched MQAE (non-fluorescent) MQAE_inside->Quenched_MQAE Quenched by Cl- Cl_ion Cl- NCC NCC Cl_ion->NCC Transported via This compound This compound This compound->NCC Inhibits NCC->MQAE_inside Increases intracellular [Cl-]

Caption: Logical flow of the MQAE fluorescence quenching assay for NCC activity.

References

Application Notes and Protocols for Utilizing Radiolabeled Epitizide in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing radiolabeled epitizide in binding assays to characterize its interaction with the Na-Cl cotransporter (NCC), a key target in the management of hypertension. Due to the limited availability of specific data for radiolabeled this compound, this document leverages data and protocols for the closely related radiolabeled thiazide-like diuretic, [³H]metolazone, as a representative example to illustrate the principles and methodologies.

Introduction to this compound and its Mechanism of Action

This compound is a thiazide diuretic used in the treatment of hypertension.[1] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter (also known as NCC or SLC12A3) in the distal convoluted tubule of the kidney.[2][3][4] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[2][3]

The binding site for thiazide diuretics is located on the transmembrane domain of the NCC protein.[5][6] Cryo-electron microscopy studies have revealed that thiazides bind in a pocket that overlaps with the chloride binding site, effectively locking the transporter in an outward-facing conformation and preventing ion translocation.[5]

Quantitative Data: Binding Affinity of a Representative Radiolabeled Thiazide Diuretic

RadioligandTissue/PreparationAssay TypeKd (nM)Bmax (pmol/mg protein)Reference
[³H]MetolazoneRat Kidney SectionsSaturation Binding3.40.14

Note: The equilibrium dissociation constant (Kd) is a measure of the radioligand's binding affinity, with a lower Kd value indicating higher affinity. The Bmax represents the density of the target receptor in the tissue preparation.

Experimental Protocols

This section provides detailed protocols for preparing renal cortical membranes and conducting radioligand binding assays using a filtration-based method. These protocols are based on established methodologies for studying thiazide diuretic binding to the NCC.

Protocol 1: Preparation of Renal Cortical Membranes

This protocol describes the isolation of membranes from the renal cortex, which is rich in distal convoluted tubules and therefore the NCC.

Materials:

  • Fresh or frozen kidneys (e.g., from rat or rabbit)

  • Homogenization Buffer: 50 mM Tris-HCl, 250 mM sucrose, 1 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge and rotor

  • Bradford or BCA protein assay kit

Procedure:

  • Excise the kidneys and place them in ice-cold homogenization buffer.

  • Dissect the renal cortex from the medulla on a cold surface.

  • Mince the cortical tissue into small pieces.

  • Homogenize the minced tissue in 10 volumes of ice-cold homogenization buffer with a Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay (Filtration Method)

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled thiazide diuretic.

Materials:

  • Radiolabeled thiazide diuretic (e.g., [³H]metolazone)

  • Unlabeled thiazide diuretic (e.g., this compound or metolazone) for determining non-specific binding

  • Prepared renal cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.4

  • 96-well filter plates with GF/B or GF/C glass fiber filters

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radiolabeled thiazide diuretic in assay buffer. A typical concentration range would be 0.1 to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a specific volume of the membrane preparation (typically 50-100 µg of protein), and the radiolabeled ligand at various concentrations.

    • Non-specific Binding: Add assay buffer, the membrane preparation, the radiolabeled ligand, and a high concentration of the unlabeled thiazide diuretic (e.g., 10 µM this compound) to saturate the specific binding sites.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (y-axis) against the concentration of the radiolabeled ligand (x-axis).

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the NCC.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled competitor compound (this compound).

Procedure:

  • Prepare serial dilutions of the unlabeled competitor compound (this compound) in assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and a fixed concentration of the radiolabeled ligand (typically at or near its Kd value).

    • Competition: Assay buffer, membrane preparation, the fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor.

    • Non-specific Binding: Assay buffer, membrane preparation, the fixed concentration of the radiolabeled ligand, and a high concentration of an unlabeled reference compound.

  • Follow steps 4-8 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

cluster_membrane Apical Membrane lumen Tubular Lumen Na_lumen Na+ Cl_lumen Cl- cell Distal Convoluted Tubule Cell Na_cell Na+ Cl_cell Cl- blood Bloodstream K_blood K+ Na_blood Na+ NCC Na-Cl Cotransporter (NCC) NCC->Na_cell NCC->Cl_cell Na_lumen->NCC Cl_lumen->NCC This compound This compound This compound->NCC NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase NaK_ATPase->cell NaK_ATPase->Na_blood K_blood->NaK_ATPase

Caption: Mechanism of action of this compound on the Na-Cl cotransporter.

Experimental Workflow: Filtration Binding Assay

start Start prep_reagents Prepare Reagents (Radioligand, Membranes, Buffers) start->prep_reagents setup_assay Set up Assay Plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing drying Dry Filters washing->drying add_scintillant Add Scintillation Cocktail drying->add_scintillant counting Liquid Scintillation Counting add_scintillant->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis end End analysis->end

Caption: Workflow for a filtration-based radioligand binding assay.

Logical Relationship: Cheng-Prusoff Equation

Ki Ki (Inhibition Constant) IC50 IC50 (Half-maximal Inhibitory Concentration) equation Ki = IC50 / (1 + [L]/Kd) IC50->equation L [L] (Radioligand Concentration) L->equation Kd Kd (Radioligand Dissociation Constant) Kd->equation equation->Ki

Caption: Relationship of parameters in the Cheng-Prusoff equation.

References

Application Notes and Protocols for Epitizide in Primary Cultures of Distal Convoluted Tubule Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic that exerts its effects on the distal convoluted tubule (DCT) of the nephron. These application notes provide a comprehensive overview of the use of this compound in primary cultures of DCT cells, a crucial in vitro model for studying renal physiology and the mechanism of action of diuretic drugs. The primary target of this compound and other thiazide diuretics is the Na-Cl cotransporter (NCC), also known as SLC12A3. By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid into the DCT cells, leading to increased excretion of salt and water. This natriuretic and diuretic effect is fundamental to its therapeutic use in conditions such as hypertension and edema.

Primary cultures of DCT cells offer a valuable platform to investigate the cellular and molecular effects of this compound in a controlled environment, free from the systemic complexities of in vivo models. These cultures allow for detailed analysis of ion transport, signaling pathways, and potential off-target effects.

Mechanism of Action

This compound, as a member of the thiazide diuretic family, selectively inhibits the Na-Cl cotransporter (NCC) located on the apical membrane of distal convoluted tubule cells. The inhibition of NCC disrupts the normal reabsorption of sodium and chloride ions, leading to a cascade of downstream effects on ion transport and cellular electrophysiology.

The WNK-SPAK-NCC Signaling Pathway

The activity of the NCC is tightly regulated by the With-No-Lysine (WNK) kinase signaling pathway. This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli. The core components of this pathway are WNK kinases (primarily WNK1 and WNK4), the SPAK (STE20/SPS1-related proline/alanine-rich kinase), and OSR1 (oxidative stress-responsive kinase 1), which directly phosphorylate and activate NCC. This compound does not directly interact with the WNK-SPAK pathway components but rather acts downstream by directly blocking the transport function of the NCC protein itself.

Quantitative Data

Due to a lack of specific quantitative data for this compound in the public domain, the following tables present data for hydrochlorothiazide (HCTZ), a widely studied and representative thiazide diuretic. This information can be used as a proxy to estimate the expected effects of this compound.

Table 1: Effect of Hydrochlorothiazide on Ion Uptake in DCT Cells

IonConcentration of HCTZ% Inhibition of UptakeReference
22Na+10-4 M40%[1]
36Cl-10-4 M50%[1]

Table 2: Electrophysiological Effects of Hydrochlorothiazide on DCT Cells

ParameterConditionValueReference
Intracellular Cl- Activity (ACl)Control17.0 mM[2]
Intracellular Cl- Activity (ACl)With HCTZ12.6 mM[2]
Basolateral Membrane Voltage (Vbl)Control-[2]
Basolateral Membrane Voltage (Vbl)With HCTZHyperpolarized by 16 mV[2]

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Mouse Distal Convoluted Tubule (DCT) Cells

This protocol is adapted from established methods for the isolation of renal tubular cells.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Collagenase type II

  • Soybean trypsin inhibitor

  • DMEM/F12 medium

  • Fetal bovine serum (FBS)

  • Insulin, transferrin, selenium (ITS) supplement

  • Hydrocortisone

  • Epidermal Growth Factor (EGF)

  • Collagen-coated culture dishes or filter supports

  • Sterile dissection tools

  • Centrifuge

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Animal Euthanasia and Kidney Dissection: Euthanize mice according to approved institutional protocols. Perfuse the kidneys with ice-cold sterile PBS to remove blood. Aseptically remove the kidneys and place them in ice-cold DMEM/F12.

  • Cortical Tissue Isolation: Dissect the renal cortex from the medulla. Mince the cortical tissue into small pieces (approximately 1 mm³).

  • Enzymatic Digestion: Transfer the minced tissue to a solution of DMEM/F12 containing collagenase type II (0.1%) and soybean trypsin inhibitor (0.1%). Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Tubule Isolation: Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS. Gently pipette the suspension up and down to further dissociate the tissue. Pass the suspension through a 100 µm cell strainer followed by a 70 µm cell strainer to remove undigested tissue and glomeruli. The material retained on the 70 µm strainer will be enriched in distal tubules.

  • Cell Seeding: Wash the isolated tubules from the strainer with DMEM/F12. Centrifuge the tubule suspension at 150 x g for 5 minutes. Resuspend the pellet in complete culture medium (DMEM/F12, 10% FBS, ITS, hydrocortisone, EGF).

  • Cell Culture: Plate the tubule suspension onto collagen-coated culture dishes or filter supports. Incubate at 37°C in a 5% CO2 atmosphere.

  • Medium Change and Maintenance: Change the medium every 2-3 days. The DCT cells will grow out from the tubules and form a confluent monolayer within 7-10 days.

Protocol 2: Assessment of this compound's Effect on Na+/Cl- Cotransport

Materials:

  • Confluent primary DCT cells on permeable supports

  • This compound stock solution (in DMSO)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radioisotopes (22Na+ and 36Cl-)

  • Scintillation counter

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the confluent DCT cell monolayers twice with pre-warmed uptake buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) in uptake buffer for 15-30 minutes at 37°C.

  • Initiation of Uptake: Remove the pre-incubation solution and add the uptake buffer containing the same concentrations of this compound along with 22Na+ and 36Cl-.

  • Uptake Period: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to remove extracellular radioisotopes.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition of Na+ and Cl- uptake for each this compound concentration compared to the vehicle control.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_culture Primary DCT Cell Culture cluster_experiment This compound Treatment & Ion Uptake Assay Kidney_Dissection Kidney Dissection & Cortical Isolation Enzymatic_Digestion Enzymatic Digestion Kidney_Dissection->Enzymatic_Digestion Tubule_Isolation Tubule Isolation Enzymatic_Digestion->Tubule_Isolation Cell_Seeding Cell Seeding & Culture Tubule_Isolation->Cell_Seeding Pre_incubation Pre-incubation with this compound Cell_Seeding->Pre_incubation Epitizide_Prep Prepare this compound Solutions Epitizide_Prep->Pre_incubation Radioisotope_Uptake Radioisotope Uptake (22Na+, 36Cl-) Pre_incubation->Radioisotope_Uptake Lysis_Quantification Cell Lysis & Scintillation Counting Radioisotope_Uptake->Lysis_Quantification Data_Analysis Data Analysis & Dose-Response Curve Lysis_Quantification->Data_Analysis

Caption: Workflow for primary DCT cell culture and this compound treatment.

WNK_SPAK_NCC_Signaling_Pathway WNK-SPAK-NCC Signaling Pathway and this compound Action cluster_regulation Upstream Regulation cluster_transport Ion Transport WNKs WNK1 / WNK4 SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive Phosphorylation (Activation) NCC_active NCC-P (active) Na_Cl_lumen Na+ & Cl- (Lumen) Na_Cl_cell Na+ & Cl- (Intracellular) Na_Cl_lumen->Na_Cl_cell Transport This compound This compound This compound->NCC_active Inhibition

Caption: Regulation of NCC by the WNK-SPAK pathway and inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Epitizide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of Epitizide in cell culture media. The following guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture experiments can significantly impact your results by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate formation when this compound is added to the cell culture medium, it is likely due to the compound's low aqueous solubility.[1] This is a common occurrence when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous environment like cell culture media.[1][2]

Potential CauseDetailed ExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound surpasses its solubility limit in the aqueous cell culture medium.Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium.[1]
"Solvent Shock" Rapidly adding a concentrated DMSO stock of this compound directly into the full volume of media can cause the compound to "crash out" of solution as the solvent environment changes abruptly from organic to aqueous.[3]Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) media, then add this to the final volume.[1]
Low Media Temperature The solubility of many compounds, including potentially this compound, is lower in cold solutions. Adding the stock to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for all dilutions.[1]

Issue 2: Precipitation Occurring Over Time in the Incubator

Precipitation that develops hours or days after the initial preparation is often due to changes in the media environment or interactions with media components over the course of the experiment.[4]

Potential CauseDetailed ExplanationRecommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO2) can alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[4][5] Temperature fluctuations from opening the incubator can also play a role.Ensure the medium is properly buffered and at the correct pH before adding this compound. Minimize the frequency and duration of incubator door openings.[6]
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[4][7]If possible, test the solubility of this compound in serum-free versus serum-containing media to identify interactions. If serum is necessary, reducing its concentration might help.[2]
Evaporation Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[8]Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for long-term experiments.
Cell Debris In cultures with high cell death, cellular debris can be mistaken for or contribute to precipitation.[9]Assess cell viability to rule out cytotoxicity-induced debris. If cells are dying, the precipitate may be a secondary effect.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare an this compound stock solution?

A1: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[10] It is important to use anhydrous, high-purity DMSO, as absorbed moisture can reduce solubility.[3][10]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: While cell line dependent, a general guideline is to keep the final DMSO concentration in the culture medium at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[10] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) to differentiate the effects of this compound from the solvent.[10]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a solubility test. This involves preparing a serial dilution of your this compound stock in pre-warmed media and observing the highest concentration that remains clear after incubation under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.[1][2]

Q4: Could the type of plasticware I'm using affect this compound precipitation?

A4: While less common, some compounds can adsorb to the surface of certain plastics, which can be mistaken for precipitation or reduce the effective concentration in the media.[11] If you suspect this is an issue, you can test different types of plates or use low-binding plasticware.

Q5: My media contains phenol red. Could this interact with this compound?

A5: While direct interactions are compound-specific, the color of phenol red is a pH indicator. A change in color (e.g., to yellow or purple) can signify a pH shift in your media, which is a known factor that can influence compound solubility.[5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol allows for the visual determination of the highest concentration of this compound that remains soluble in your cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may assist if necessary.[4]

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.[1]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock in the pre-warmed medium. For example, create final concentrations ranging from 100 µM down to 1 µM. Add the stock solution to the media and mix immediately by gentle vortexing or pipetting.[2]

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4]

  • Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each well for any signs of cloudiness, crystals, or sediment.[1] For a more sensitive assessment, examine a small aliquot from each concentration under a microscope.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate is the maximum working soluble concentration for this compound under these specific conditions.[1]

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon adding to media q1->immediate Immediately over_time Over time in incubator q1->over_time Over Time cause1 Potential Causes: - High Concentration - Solvent Shock - Cold Media immediate->cause1 cause2 Potential Causes: - pH/Temp Shifts - Media Interactions - Evaporation over_time->cause2 solution1 Solutions: - Lower Concentration - Serial Dilution - Pre-warm Media cause1->solution1 end_node Clear Solution solution1->end_node solution2 Solutions: - Check pH & Buffering - Test Serum-Free Media - Ensure Humidification cause2->solution2 solution2->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway for a Therapeutic Compound

This diagram illustrates a generic signaling pathway that could be modulated by a compound like this compound, leading to a cellular response.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Gene Expression) Nucleus->Response Leads to

Caption: Example of a signaling cascade initiated by a compound.

References

Troubleshooting Inconsistent Electrophysiology Results with Epitizide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during electrophysiological experiments involving epitizide. As direct electrophysiological data on this compound is limited, this guide leverages information from closely related thiazide diuretics, such as hydrochlorothiazide, to infer potential mechanisms and solutions. It is crucial to consider that while this compound belongs to the thiazide class, its specific electrophysiological profile may have unique characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound and other thiazide diuretics that could influence electrophysiological recordings?

A1: The primary mechanism of action for thiazide diuretics is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney. This action leads to decreased sodium and water reabsorption. While this is its main diuretic function, the resulting alterations in ion concentrations and downstream cellular signaling can indirectly affect electrophysiological measurements in various cell types.

Q2: Are there known direct effects of thiazide diuretics on specific ion channels that could lead to inconsistent results?

A2: Yes, studies on hydrochlorothiazide, a related compound, have shown weak calcium channel antagonistic properties. Furthermore, its vasodilatory effects appear to be mediated through the activation of calcium-activated potassium channels (KCa). It is plausible that this compound shares these off-target effects, which could contribute to variability in your recordings, especially in vascular smooth muscle cells or other cell types expressing these channels.

Q3: My patch-clamp recordings become unstable after applying this compound. What are the potential causes?

A3: Instability in patch-clamp recordings upon drug application can stem from several factors. Perfusion-related issues, such as changes in flow rate or temperature, can alter membrane properties. The vehicle used to dissolve this compound might also have an effect on the cell membrane or seal integrity. Additionally, if this compound is causing significant changes in ion channel activity, the resulting large current shifts can lead to instability in the voltage-clamp amplifier.

Q4: I am observing a gradual "rundown" of the current during my experiment with this compound. How can I mitigate this?

A4: Current rundown is a common issue in whole-cell patch-clamp recordings and can be exacerbated by the experimental conditions. This can be due to the dialysis of essential intracellular components into the recording pipette. To minimize rundown, you can try including ATP and GTP in your internal solution to support cellular metabolism. Using the perforated patch technique instead of conventional whole-cell can also help preserve the intracellular environment.

Q5: How can I differentiate between a genuine effect of this compound and an experimental artifact?

A5: Differentiating a true drug effect from an artifact requires careful experimental design and controls. Always perform vehicle controls to rule out effects of the solvent. Monitor key parameters like seal resistance and access resistance throughout the experiment; significant changes may indicate a deteriorating recording quality rather than a specific drug effect. Additionally, if possible, use a positive control (a compound with a known effect on the channel of interest) to ensure your experimental system is responding as expected.

Troubleshooting Guides

Issue 1: High Variability in Measured Current Amplitude After this compound Application

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Inconsistent Drug Concentration - Ensure accurate and consistent dilution of this compound for each experiment. - Prepare fresh drug solutions daily. - Verify the stability of this compound in your experimental solution.
Variable Cell Health - Use cells from a consistent passage number. - Ensure a consistent time in culture before recording. - Visually inspect cells for healthy morphology before patching.
Fluctuations in Perfusion System - Maintain a constant and stable perfusion rate. - Ensure the perfusion outflow is positioned to prevent solution level changes. - Pre-heat your solutions to the recording temperature to avoid temperature fluctuations.
Off-Target Effects on Multiple Channel Types - Use specific ion channel blockers to isolate the current of interest. - Perform experiments at different holding potentials to separate voltage-dependent currents.
Issue 2: Unstable Seal Resistance or Whole-Cell Configuration After this compound Perfusion

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Mechanical Instability - Ensure the perfusion system does not introduce vibrations. - Check for any drift in the micromanipulator. - Secure all tubing and cables to the air table.
Effect of Vehicle (e.g., DMSO) - Keep the final concentration of the vehicle as low as possible (typically <0.1%). - Perform control experiments with the vehicle alone to assess its effect on seal stability.
Lipophilic Nature of the Compound - Some compounds can interact with the cell membrane, affecting its properties. Consider using a cyclodextrin to improve solubility and reduce non-specific membrane effects.
Osmolarity Mismatch - Measure and adjust the osmolarity of your drug-containing solution to match the control extracellular solution.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Effects
  • Cell Preparation: Culture cells on glass coverslips to an appropriate density.

  • Solution Preparation: Prepare fresh internal and external solutions daily. Filter all solutions before use.

    • External Solution (Example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 and osmolarity to ~320 mOsm.

    • Internal Solution (Example): (in mM) 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 and osmolarity to ~300 mOsm.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal by applying gentle suction.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording baseline activity.

  • Drug Application:

    • Establish a stable baseline recording for at least 5 minutes.

    • Switch the perfusion to the external solution containing the desired concentration of this compound.

    • Record the effects of the drug for a sufficient duration to observe a steady-state response.

    • Perform a washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude, kinetics, and other relevant parameters before, during, and after drug application.

    • Perform statistical analysis to determine the significance of any observed effects.

Visualizations

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Drug Verify Drug Preparation & Application Start->Check_Drug Check_Recording Assess Recording Stability Start->Check_Recording Check_Cell_Health Evaluate Cell Health Start->Check_Cell_Health Analyze_Data Re-analyze Data with Stricter Criteria Check_Drug->Analyze_Data Check_Recording->Analyze_Data Check_Cell_Health->Analyze_Data Isolate_Currents Isolate Specific Ion Currents Analyze_Data->Isolate_Currents If variability persists Outcome Consistent Results or Identified Issue Analyze_Data->Outcome If variability is resolved Hypothesize_Mechanism Formulate Hypothesis on Mechanism Isolate_Currents->Hypothesize_Mechanism Hypothesize_Mechanism->Outcome

Troubleshooting workflow for inconsistent electrophysiology results.

Epitizide_Signaling_Pathway This compound This compound NaCl_Cotransporter Na+/Cl- Cotransporter (Distal Convoluted Tubule) This compound->NaCl_Cotransporter Inhibits Ca_Channel L-type Ca2+ Channel (Potential weak block) This compound->Ca_Channel Potential off-target effect KCa_Channel Ca2+-activated K+ Channel (Potential activation) This compound->KCa_Channel Potential off-target effect Na_Reabsorption Decreased Na+ Reabsorption NaCl_Cotransporter->Na_Reabsorption Intracellular_Ca Altered Intracellular [Ca2+] Ca_Channel->Intracellular_Ca Membrane_Potential Change in Membrane Potential KCa_Channel->Membrane_Potential Intracellular_Ca->KCa_Channel Activates Logical_Relationship Start Observe Inconsistent Current Check_Seal Is Seal Resistance Stable (>1 GΩ)? Start->Check_Seal Yes_Seal Yes Check_Seal->Yes_Seal No_Seal No Check_Seal->No_Seal Check_Access Is Access Resistance Stable and Low? Yes_Seal->Check_Access Result_Artifact Result is Likely an Artifact No_Seal->Result_Artifact Yes_Access Yes Check_Access->Yes_Access No_Access No Check_Access->No_Access Check_Vehicle Does Vehicle Control Show the Same Effect? Yes_Access->Check_Vehicle No_Access->Result_Artifact Yes_Vehicle Yes Check_Vehicle->Yes_Vehicle No_Vehicle No Check_Vehicle->No_Vehicle Yes_Vehicle->Result_Artifact Result_Real Result is Likely a True Drug Effect No_Vehicle->Result_Real

Technical Support Center: Minimizing Off-Target Effects of Thiazide Diuretics in Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of thiazide diuretics, such as epitizide, in screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazide diuretic used to treat hypertension.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[3]

Q2: What are the known "off-target" effects of thiazide diuretics in a clinical context?

In a clinical setting, off-target effects manifest as side effects. For thiazide diuretics like this compound, these are often related to electrolyte and metabolic disturbances. Common adverse effects include:

  • Hypokalemia: A decrease in potassium levels is a well-documented side effect.[4][5]

  • Hyperglycemia: Thiazide diuretics can reduce insulin secretion, potentially leading to elevated blood sugar levels.[4]

  • Hyperlipidemia: Increases in serum cholesterol have been observed, although this effect may normalize with long-term therapy.[5][6]

  • Hyperuricemia: These diuretics can increase serum uric acid, which can be a concern for patients with gout.[5]

  • Hypercalcemia: Thiazides can increase calcium reabsorption, leading to elevated calcium levels in the blood.[3]

Q3: Why is it important to screen for off-target effects of this compound in a research setting?

While the clinical side effects are known, in a preclinical or drug discovery setting, it is crucial to understand the full spectrum of a compound's interactions to:

  • Deconvolute research findings: Unidentified off-target effects can lead to misinterpretation of experimental results, incorrectly attributing a phenotypic observation to the intended target.

  • Anticipate potential toxicities: Early identification of off-target interactions can help predict potential adverse effects in later stages of drug development.[7]

  • Identify opportunities for drug repurposing: A comprehensive understanding of a drug's binding profile may reveal new therapeutic applications.[8]

Q4: What are some general strategies to minimize off-target effects in screening assays?

General best practices for minimizing off-target effects include:

  • Using the lowest effective concentration: Titrate your compound to the lowest concentration that still elicits the desired on-target effect.

  • Employing orthogonal assays: Confirm your findings using multiple, distinct assay formats that measure the same biological endpoint through different methodologies.[1]

  • Using well-characterized cell lines: Ensure the cell lines used in your assays are relevant to your biological question and have been properly validated.[9]

  • Including appropriate controls: Use negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a compound with a known, specific effect) to validate your assay's performance.

  • Counter-screening: Test your compound against a panel of known off-targets, particularly those related to the compound class or observed phenotype.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in cell-based assays with this compound.

  • Potential Cause: Inconsistent cell health or density.

  • Troubleshooting Steps:

    • Monitor Cell Health: Regularly check cell morphology and viability. Do not use cells that have been passaged too many times or have become over-confluent.[9]

    • Optimize Seeding Density: Perform a titration of cell seeding density to find the optimal number that provides a robust assay window.[9]

    • Standardize Culture Conditions: Use fresh, consistent lots of media and supplements. Ensure your incubator's temperature and CO2 levels are stable and regularly monitored.[9]

  • Potential Cause: Edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Proper Plate Seeding: Ensure even cell distribution during seeding. Avoid swirling plates, which can push cells to the edges.

    • Use of Barrier Wells: Fill the outer wells of the plate with sterile media or PBS to minimize evaporation from the experimental wells.

    • Data Exclusion: If edge effects persist, consider excluding data from the outer wells of the plate in your analysis.

Issue 2: Observed phenotype does not seem to be mediated by the known on-target (NCC inhibition).

  • Potential Cause: An unknown off-target of this compound is responsible for the observed effect.

  • Troubleshooting Steps:

    • Target Deconvolution: Employ methods to identify the protein(s) that this compound is binding to in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[9][10][11]

    • Phenotypic Screening: Use high-content imaging or other phenotypic screening platforms to characterize the cellular effects of this compound in more detail. This can provide clues about the affected pathways.[8][12][13]

    • Computational Prediction: Utilize computational tools to predict potential off-targets of this compound based on its chemical structure.[7][14][15] These predictions can then be experimentally validated.

Quantitative Data Summary

Adverse EffectTypical ChangeOnsetKey Considerations
Hypokalemia ↓ Serum K+Days to weeksCan increase risk of arrhythmias, especially with concurrent digoxin use.[4]
Hyperglycemia ↑ Blood GlucoseWeeks to monthsMay be due to reduced insulin secretion.[4] Caution in diabetic patients.
Hyperlipidemia ↑ Total Cholesterol, ↑ LDLShort-termTends to return to baseline with long-term use.[6]
Hyperuricemia ↑ Serum Uric AcidWeeksCan precipitate gout attacks in susceptible individuals.[5]
Hypercalcemia ↑ Serum Ca2+Weeks to monthsDue to increased renal reabsorption of calcium.[3]

Experimental Protocols

Methodology 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that can be used to verify the binding of a compound to its target in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[11][16]

Protocol Overview:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Methodology 2: Kinome Profiling for Off-Target Kinase Interactions

Kinome profiling can be used to assess whether this compound interacts with protein kinases, a common class of off-targets for many small molecules.

Protocol Overview:

  • Lysate Preparation: Prepare cell or tissue lysates that have been treated with this compound or a vehicle control.

  • Kinase Activity Assay: Use a platform (e.g., PamGene®) that measures the activity of a large panel of kinases simultaneously by quantifying the phosphorylation of specific peptide substrates.[17]

  • Data Analysis: Compare the kinase activity profiles of the this compound-treated samples to the control samples. Significant changes in the activity of specific kinases suggest they may be off-targets of this compound.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Off-Target ID cluster_confirmation Confirmation phenotypic_assay Phenotypic Assay dose_response Dose-Response Curve phenotypic_assay->dose_response biochemical_assay Biochemical Assay biochemical_assay->dose_response orthogonal_assay Orthogonal Assay dose_response->orthogonal_assay cetsa CETSA orthogonal_assay->cetsa kinome_profiling Kinome Profiling orthogonal_assay->kinome_profiling secondary_assays Secondary Assays cetsa->secondary_assays kinome_profiling->secondary_assays in_vivo In Vivo Model secondary_assays->in_vivo

Caption: Workflow for identifying and validating off-target effects.

thiazide_moa cluster_dct Distal Convoluted Tubule Cell lumen Tubular Lumen (Urine Side) ncc Na+/Cl- Symporter (NCC) interstitium Interstitial Fluid (Blood Side) na_ion Na+ ncc->na_ion ↓ Intracellular Na+ cl_ion Cl- ncc->cl_ion ↓ Intracellular Cl- This compound This compound This compound->ncc Inhibition na_ion->ncc Reabsorption h2o H2O na_ion->h2o ↑ Na+ in Lumen cl_ion->ncc cl_ion->h2o ↑ Cl- in Lumen h2o->lumen Water Follows (Diuresis)

Caption: Mechanism of action of this compound on the NCC transporter.

References

Technical Support Center: Epitizide Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on addressing the potential instability of epitizide during long-term storage. The following information, presented in a question-and-answer format, is designed to help you troubleshoot common issues and ensure the integrity of your experimental results.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the quantitative data and degradation pathways presented here are primarily based on studies of hydrochlorothiazide, a structurally similar and well-researched thiazide diuretic. These should be considered as general guidelines and a starting point for your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: Based on data from related thiazide diuretics, the primary factors contributing to this compound degradation are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis), particularly alkaline environments. Moisture can also accelerate degradation processes.

Q2: I noticed a change in the color of my solid this compound sample. What does this indicate?

A2: A visual change in the appearance of your solid this compound, such as discoloration, may be a sign of degradation. This can be caused by prolonged exposure to light or heat. It is strongly recommended to use a fresh, properly stored sample for your experiments to ensure accurate and reproducible results.

Q3: My this compound solution appears cloudy or has formed a precipitate after storage. What should I do?

A3: Cloudiness or precipitation in a stored this compound solution can indicate several issues. The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility limit in the chosen solvent at the storage temperature. It is advisable to prepare fresh solutions before each experiment. If you must store solutions, ensure they are protected from light and stored at a low temperature (e.g., -20°C), and visually inspect for any changes before use.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is generally not recommended for extended periods. Hydrolysis and other degradation pathways are often accelerated at ambient temperatures. For short-term storage, refrigeration (2-8°C) is preferable, while for longer-term storage, freezing (-20°C or lower) is recommended, provided the solvent system is appropriate for freezing. Always protect solutions from light.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, always store solid this compound in a cool, dark, and dry place, preferably in a tightly sealed container. When preparing solutions, use high-purity solvents and protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh whenever possible and avoid exposure to extreme pH and temperature conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound stock.- Verify the storage conditions of your solid this compound (cool, dark, dry). - Prepare a fresh stock solution from a new batch of this compound if possible. - Perform a purity check of your current stock using a suitable analytical method (e.g., HPLC).
Appearance of new peaks in chromatogram Formation of degradation products.- Identify the potential degradation pathway (hydrolysis, photodegradation, oxidation). - Characterize the new peaks using techniques like LC-MS to identify the degradation products. - Adjust experimental conditions to minimize degradation (e.g., protect from light, use buffered solutions).
Loss of potency in a formulated product Chemical instability of this compound in the formulation.- Conduct a forced degradation study to identify the primary degradation pathways in your specific formulation. - Evaluate the compatibility of this compound with all excipients in the formulation. - Consider adding stabilizers or antioxidants, or modifying the formulation pH.

Quantitative Stability Data (Based on Hydrochlorothiazide as a Surrogate)

The following tables summarize the degradation of hydrochlorothiazide under various stress conditions. This data can be used as an estimate for the potential instability of this compound.

Table 1: Hydrolytic Degradation of Hydrochlorothiazide in Solution

Condition Time (hours) Degradation (%)
0.1 M HCl (60°C)24~15%
0.1 M HCl (60°C)48~25%
Water (60°C)48< 5%
0.1 M NaOH (60°C)24~30%
0.1 M NaOH (60°C)48~50%

Table 2: Photodegradation of Hydrochlorothiazide in Solution

Condition Time (hours) Degradation (%)
UV Light (254 nm)24~10%
UV Light (254 nm)48~20%
Sunlight48~15%

Table 3: Thermal Degradation of Solid Hydrochlorothiazide

Condition Time (days) Degradation (%)
60°C30< 2%
80°C30~5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C.

    • Thermal Degradation (Solid): Store solid this compound in an oven at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • For the solid thermal stress sample, dissolve a known amount in the solvent at each time point.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 272 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline/Acidic Conditions Photodegradation Photodegradation This compound->Photodegradation UV/Sunlight Oxidation Oxidation This compound->Oxidation Oxidizing Agents Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways for thiazide diuretics.

cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidative Oxidation Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photochemical Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Epitizide_Sample Epitizide_Sample Epitizide_Sample->Acid Epitizide_Sample->Base Epitizide_Sample->Oxidative Epitizide_Sample->Thermal Epitizide_Sample->Photo

Caption: Experimental workflow for a forced degradation study.

overcoming low signal-to-noise ratio in epitizide binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low signal-to-noise ratios in epitizide binding studies.

Introduction to this compound Binding Studies

This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved through the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[3][4][5] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure.[1][3]

Studying the binding interaction between this compound and the NCC is crucial for understanding its mechanism of action and for the development of novel diuretic drugs. However, like many small molecule-membrane protein interactions, these studies can be plagued by a low signal-to-noise ratio, complicating data interpretation and reproducibility. This guide provides practical solutions to these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in my this compound-NCC binding assay?

A low signal-to-noise ratio can stem from several factors related to the protein, the ligand, the assay buffer, or the instrumentation. Common causes include:

  • Low specific binding: This can be due to a low concentration of active NCC protein, low binding affinity of this compound, or suboptimal assay conditions.[6]

  • High non-specific binding (NSB): this compound may bind to components other than the NCC, such as the filter membrane in filtration assays or the sensor chip surface in Surface Plasmon Resonance (SPR).[7]

  • Protein instability or aggregation: As a membrane protein, NCC can be prone to instability and aggregation once removed from its native environment, reducing the concentration of active protein available for binding.

  • Instrument noise and baseline drift: Fluctuations in the instrument's detector, temperature instability, or air bubbles in the fluidics system can contribute to a noisy baseline.[8]

  • Buffer mismatch: Differences in buffer composition (e.g., pH, ionic strength, or additives like DMSO) between the protein and ligand solutions can cause artifacts that obscure the binding signal.[9]

Q2: How can I increase the specific binding signal in my experiment?

To enhance the specific signal, consider the following strategies:

  • Increase the concentration of active protein: Ensure that the membrane preparation containing NCC is of high quality and has a high concentration of the transporter. For cell-based assays, you might consider overexpressing the NCC.[10]

  • Optimize ligand concentration: Use an appropriate concentration range of this compound. For affinity measurements, this typically spans from well below to well above the expected dissociation constant (Kd).[8][11]

  • Adjust assay conditions: Optimize the incubation time to ensure the binding reaction has reached equilibrium. Also, optimize the pH and ionic strength of the buffer to be conducive to the binding interaction.

  • Choose a higher affinity radioligand (for competition assays): If you are performing a competition assay, using a radioligand with a high affinity for NCC can provide a more robust signal.

Q3: What steps can I take to minimize non-specific binding?

Reducing non-specific binding is critical for improving the signal-to-noise ratio. Here are some effective methods:

  • Add blocking agents: Include proteins like bovine serum albumin (BSA) or casein in your assay buffer to block non-specific binding sites on your assay materials.[12][13]

  • Incorporate detergents: For membrane protein preparations, adding a mild non-ionic detergent (e.g., Tween-20) to the buffer can help reduce non-specific interactions.

  • Optimize washing steps: In filtration assays, increase the number of washes and use an ice-cold wash buffer to efficiently remove unbound ligand without promoting dissociation of the specifically bound ligand.[6]

  • Pre-treat materials: For filter-based assays, pre-soaking the filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter material.[6]

Q4: My baseline is very noisy or drifting in my SPR/ITC experiment. What should I do?

Baseline instability can obscure weak binding signals. To address this:

  • Degas your buffers: Thoroughly degas all buffers to prevent the formation of air bubbles in the microfluidics, which is a common cause of signal spikes.[8]

  • Ensure proper instrument equilibration: Allow the instrument to fully equilibrate at the desired temperature. For Isothermal Titration Calorimetry (ITC), ensure the reference cell is properly filled.[9]

  • Perform a thorough cleaning: Clean the instrument's fluidics and sample/reference cells according to the manufacturer's protocol to remove any contaminants.[14]

  • Match your buffers precisely: Ensure the buffer used for the analyte (e.g., this compound) is identical to the running buffer containing the ligand (e.g., NCC), including any additives like DMSO.[9]

Troubleshooting Guide for Low Signal-to-Noise Ratio

This guide provides a structured approach to diagnosing and resolving issues of low signal-to-noise in this compound binding studies.

Symptom Potential Cause Recommended Solution
High and Variable Non-Specific Binding (NSB) 1. Ligand sticking to assay materials (filters, plates).- Add a blocking agent (e.g., 0.1% BSA) to the assay buffer.[13]- Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffer.- For filtration assays, pre-treat filters with 0.5% PEI.[6]
2. Radioligand concentration is too high.- For competition assays, use a radioligand concentration at or below its Kd value.[6]
3. Inadequate washing.- Increase the number and volume of washes with ice-cold buffer.[6]
Low Total Binding Signal 1. Insufficient concentration of active NCC.- Increase the amount of membrane preparation in the assay.[6]- Verify the quality and activity of your NCC preparation.
2. Low binding affinity.- Ensure assay conditions (pH, salt concentration) are optimal for binding.- If the affinity is inherently low, consider using a more sensitive detection method.
3. Binding has not reached equilibrium.- Increase the incubation time and determine the time to reach equilibrium experimentally.
Noisy or Drifting Baseline (SPR/ITC) 1. Air bubbles in the system.- Thoroughly degas all buffers and solutions before use.[8]
2. Buffer mismatch between ligand and analyte.- Prepare both ligand and analyte in the exact same buffer from the same stock, including additives like DMSO.[9]
3. Contaminated instrument cells or fluidics.- Perform a rigorous cleaning cycle as per the manufacturer's instructions.[14]
4. Temperature instability.- Allow the instrument to thermally equilibrate for an extended period before starting the experiment.[8]
Poor Reproducibility 1. Inconsistent sample preparation.- Use standardized protocols for membrane preparation and buffer formulation.[13]
2. Pipetting errors.- Calibrate pipettes regularly.- Use automated pipetting systems for high-throughput assays if available.
3. Protein degradation.- Add protease inhibitors to your membrane preparations.- Store protein samples in appropriate aliquots at -80°C and avoid repeated freeze-thaw cycles.
Quantitative Data Summary

The binding affinity of various thiazide and thiazide-like diuretics to the sodium-chloride cotransporter (NCC) can vary. The following table summarizes representative affinity data.

CompoundTargetAssay TypeAffinity (IC50/Ki)Reference
PolythiazideRat NCCFunctional (22Na+ uptake)~0.04 µM (IC50)[15]
MetolazoneRat NCCFunctional (22Na+ uptake)~0.1 µM (IC50)[15]
BendroflumethiazideRat NCCFunctional (22Na+ uptake)~0.2 µM (IC50)[15]
ChlorthalidoneRat NCCFunctional (22Na+ uptake)~1.5 µM (IC50)[15]
HydrochlorothiazideRat NCCFunctional (22Na+ uptake)~5 µM (IC50)[15]

Note: IC50 values are dependent on assay conditions, particularly the concentration of the competing substrate (e.g., Cl-). These values should be considered as approximations.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for this compound

This protocol describes a competitive binding assay to determine the binding affinity of this compound for the NCC using a radiolabeled ligand (e.g., [3H]-metolazone) and membrane preparations from cells expressing NCC.

Materials:

  • Membrane Preparation: A suspension of cell membranes containing the NCC.

  • Radioligand: [3H]-metolazone (or another suitable thiazide radioligand).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 2 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B filter plates pre-treated with 0.5% PEI.

  • Scintillation Fluid and Counter.

Procedure:

  • Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 100 µM hydrochlorothiazide) in assay buffer.

    • Competition: Add 50 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

  • Add Radioligand: To all wells, add 50 µL of [3H]-metolazone diluted in assay buffer to a final concentration at or near its Kd.

  • Add Membrane Preparation: Add 100 µL of the NCC membrane preparation (e.g., 20-50 µg of protein) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-treated 96-well filter plate.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Visualizations

Signaling Pathway of NCC Regulation

The activity of the sodium-chloride cotransporter (NCC) is tightly regulated by a complex signaling network, primarily involving the WNK-SPAK/OSR1 kinase cascade.[16][17] Hormones such as angiotensin II and insulin can modulate this pathway to influence NCC phosphorylation and, consequently, its activity.[16][18] Thiazide diuretics like this compound directly inhibit the transport function of NCC.

NCC_Signaling_Pathway cluster_activation AngII Angiotensin II WNK_Kinases WNK Kinases (WNK1, WNK4) AngII->WNK_Kinases + Insulin Insulin Insulin->WNK_Kinases + SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 + NCC NCC (SLC12A3) (Inactive) SPAK_OSR1->NCC Phosphorylation NCC_P Phosphorylated NCC (Active) NCC->NCC_P Activation NaCl_Reabsorption Na+/Cl- Reabsorption NCC_P->NaCl_Reabsorption Promotes This compound This compound This compound->NCC_P Inhibits Blood_Pressure Blood Pressure Regulation NaCl_Reabsorption->Blood_Pressure Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup 1. Plate Setup (Total, NSB, Competition) Start->Plate_Setup Add_Radioligand 2. Add Radioligand (e.g., [3H]-metolazone) Plate_Setup->Add_Radioligand Add_Membranes 3. Add NCC Membranes (Initiate Reaction) Add_Radioligand->Add_Membranes Incubate 4. Incubate (Reach Equilibrium) Add_Membranes->Incubate Filter_Wash 5. Filter & Wash (Separate Bound/Free) Incubate->Filter_Wash Count 6. Scintillation Counting Filter_Wash->Count Analyze 7. Data Analysis (Calculate IC50/Ki) Count->Analyze End End: Report Results Analyze->End Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed Check_NSB Is Non-Specific Binding (NSB) > 50% of Total? Start->Check_NSB High_NSB_Solutions High NSB Issue: 1. Add Blocking Agents (BSA) 2. Add Detergent (Tween-20) 3. Optimize Wash Steps Check_NSB->High_NSB_Solutions Yes Check_Specific_Binding Is Specific Binding Signal Too Low? Check_NSB->Check_Specific_Binding No Review_Protocol Review & Optimize Entire Protocol High_NSB_Solutions->Review_Protocol Low_Signal_Solutions Low Signal Issue: 1. Increase Protein Concentration 2. Verify Protein Activity 3. Increase Incubation Time Check_Specific_Binding->Low_Signal_Solutions Yes Check_Instrument Is Baseline Noisy or Drifting? (SPR/ITC) Check_Specific_Binding->Check_Instrument No Low_Signal_Solutions->Review_Protocol Instrument_Solutions Instrument Issue: 1. Degas Buffers Thoroughly 2. Ensure Precise Buffer Match 3. Clean Instrument Cells Check_Instrument->Instrument_Solutions Yes Check_Instrument->Review_Protocol No Instrument_Solutions->Review_Protocol

References

controlling for pH effects on epitizide activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for pH effects on epitizide activity in vitro.

Frequently Asked Questions (FAQs)

Q1: Why is controlling pH critical when studying this compound in vitro?

A1: Controlling pH is crucial for several reasons:

  • Compound Stability: The chemical structure and stability of this compound, like many pharmaceutical compounds, can be pH-dependent. Deviations from the optimal pH range can lead to hydrolysis or degradation, reducing the effective concentration of the active drug.[1][2]

  • Target Protein Conformation: this compound's primary target is the Na+-Cl- cotransporter (NCC).[3][4] The activity of ion channels and transporters can be sensitive to pH, as changes in hydrogen ion concentration can alter the protein's three-dimensional structure and function.[5][6]

  • Drug-Target Interaction: The ionization state of both this compound and the amino acid residues on the NCC protein can be affected by pH. This can influence the binding affinity and efficacy of the drug.[5][7]

  • Cellular Health and Physiology: Mammalian cells thrive in a narrow pH range, typically between 7.2 and 7.4 for extracellular pH.[8] Significant pH shifts can induce cellular stress, alter metabolic processes, and affect membrane potential, leading to confounding experimental results.[6][8]

Q2: What are the optimal extracellular and intracellular pH ranges for in vitro experiments?

A2: For most mammalian cell lines, the optimal extracellular pH (pHe) should be maintained between 7.2 and 7.4 . The corresponding intracellular pH (pHi) is typically slightly more acidic, ranging from 7.0 to 7.2 .[8][9] It is critical to maintain pHe, as it directly influences pHi.[9]

Q3: How does the CO2/bicarbonate buffering system work and what are its limitations?

A3: The sodium bicarbonate/CO2 system is the most common physiological buffer used in cell culture media.[8] It involves a chemical equilibrium between dissolved CO2 and bicarbonate (HCO3-). The pH of the medium is dependent on the concentration of sodium bicarbonate in the medium and the partial pressure of CO2 in the incubator atmosphere.[8]

  • Limitations: This system is sensitive to changes in atmospheric CO2. If culture plates are removed from the incubator for extended periods, CO2 will outgas from the medium, leading to a rapid and significant increase in pH (alkalization).

Q4: What is HEPES buffer and when should I use it?

A4: HEPES is a zwitterionic, non-volatile buffer often added to cell culture media to provide additional buffering capacity and stabilize pH, especially when cultures are manipulated outside of a CO2 incubator.[8][10] It has a pKa of ~7.5 at 25°C, making it effective in the physiological pH range of 7.2-7.6. However, high concentrations of HEPES can be toxic to some cell types. A final concentration of 10-25 mM is typically recommended.

Troubleshooting Guide

Issue 1: Inconsistent this compound IC50 Values Across Experiments

Potential Cause Troubleshooting Steps
pH Drift During Assay 1. Monitor pH: Measure the pH of the culture medium at the beginning and end of the experiment.[11] 2. Use Buffered Solutions: Ensure all solutions added during the assay (e.g., drug dilutions) are pH-adjusted. 3. Minimize Time Outside Incubator: Reduce the time plates are handled in ambient air to prevent CO2 outgassing.[12] 4. Consider HEPES: If prolonged handling is unavoidable, supplement the medium with 10-25 mM HEPES.[10]
Incorrect Buffer Prep 1. Calibrate pH Meter: Calibrate the pH meter daily with fresh, non-expired buffer standards (pH 4, 7, 10).[13][14] 2. Temperature Correction: Adjust the pH of the medium at its final working temperature (typically 37°C), as pH is temperature-dependent.[8][12]
This compound Stock Instability 1. Check pH of Solvent: Ensure the solvent used for the stock solution (e.g., DMSO) does not significantly alter the pH of the final culture medium. 2. pH-Dependent Degradation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid potential degradation in aqueous solutions.[1]

Issue 2: Low this compound Activity or Efficacy

Potential Cause Troubleshooting Steps
Suboptimal pH for Binding 1. Test a pH Range: Perform the this compound activity assay across a range of controlled pH values (e.g., 6.8, 7.2, 7.6) to determine the optimal pH for its inhibitory effect. 2. Review Literature: Check for data on the pH sensitivity of other thiazide diuretics, which may provide insights.[15]
Altered Intracellular pH 1. Measure pHi: If possible, use pH-sensitive fluorescent dyes (like BCECF-AM) to measure intracellular pH and ensure it is within the expected physiological range.[16] 2. Check Cellular Metabolism: High cell density can lead to rapid acidification of the medium due to metabolic byproducts like lactic acid. Ensure you are plating cells at an appropriate density.

Data Presentation: pH Effects on Thiazide Activity

While specific quantitative data for this compound is limited, the following table illustrates the potential impact of pH on the activity of a related thiazide diuretic, hydrochlorothiazide (HCTZ), based on its chemical properties. This data is illustrative to emphasize the importance of pH control.

Table 1: Illustrative pH-Dependent Stability and Activity Profile for a Thiazide Diuretic

pHRelative Chemical Stability (% Remaining after 24h)Predicted Impact on NCC InhibitionRationale
6.0>95%Potentially Reduced ActivityIncreased protonation may alter membrane permeability or binding site interaction.[5]
7.4>99%Optimal ActivityPhysiologically relevant pH, likely optimal for drug-target interaction.
8.5~90%Potentially Altered ActivityIncreased deprotonation may affect binding; risk of alkaline hydrolysis begins to increase.[1]

Experimental Protocols

Protocol 1: Preparation of pH-Controlled Cell Culture Medium
  • Prepare Base Medium: Dissolve the powdered medium in high-purity water (e.g., Milli-Q) according to the manufacturer's instructions, but omit sodium bicarbonate for now.

  • Add Supplements: Add all other required supplements (e.g., serum, antibiotics, L-glutamine).

  • Adjust pH:

    • Place the medium in a 37°C water bath.

    • While stirring gently, slowly add a sterile 1N HCl or 1N NaOH solution to bring the pH to the desired value (e.g., 7.4).[13] Allow the reading to stabilize before adding more acid/base.

  • Add Buffer:

    • For CO2/Bicarbonate System: Add the specified amount of sodium bicarbonate (e.g., 2.2 g/L for 5% CO2). The pH will initially rise but will equilibrate to the target pH once placed in the CO2 incubator.

    • For HEPES Supplementation: Add sterile HEPES solution to a final concentration of 10-25 mM. Re-adjust the pH with HCl/NaOH as needed.

  • Sterile Filtration: Filter the final medium through a 0.22 µm sterile filter.

  • Equilibration: Before use, place the medium in the CO2 incubator for at least one hour to allow the temperature and pH to fully equilibrate.[12]

Protocol 2: In-Assay pH Monitoring
  • Set Up Sentinel Wells: On your assay plate, designate a few cell-free wells that contain the same final volume of medium and drug concentration as your experimental wells.

  • Initial Measurement: At the start of the incubation period, use a sterile micro-pH probe to measure the pH in one of the sentinel wells.

  • Final Measurement: At the end of the assay, measure the pH in a different sentinel well.

  • Analysis: A pH shift of more than 0.2 units during the assay indicates poor pH control that may be affecting the results.

Visualizations

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare & pH-adjust Assay Medium (37°C) equilibrate Equilibrate Medium in CO2 Incubator prep_media->equilibrate prep_drug Prepare this compound Stock & Dilutions plate_cells Plate Cells & Allow Adherence equilibrate->plate_cells add_drug Add this compound Dilutions to Cells plate_cells->add_drug ph_check1 Measure Initial pH (Sentinel Well) add_drug->ph_check1 incubate Incubate for Defined Period add_drug->incubate ph_check1->incubate ph_check2 Measure Final pH (Sentinel Well) incubate->ph_check2 readout Perform Activity Readout (e.g., Ion Flux) incubate->readout analyze Analyze Data & Calculate IC50 readout->analyze validate Validate Results Based on pH Shift (<0.2 units) analyze->validate

Caption: Experimental workflow for assessing this compound activity with integrated pH control steps.

G cluster_membrane Apical Membrane of Distal Convoluted Tubule Cell Lumen Tubular Lumen (Extracellular) NCC Na-Cl Cotransporter (NCC) Lumen->NCC Na+ Lumen->NCC Cl- Cytosol Cytosol (Intracellular) NCC->Cytosol Na+ Cl- This compound This compound This compound->NCC Inhibition pH Extracellular pH pH->NCC Affects Conformation & Binding Site pH->this compound Affects Ionization State

Caption: this compound inhibits the Na-Cl Cotransporter (NCC), an interaction sensitive to pH.

G start Inconsistent this compound Activity? q_ph Did pH change >0.2 units during the assay? start->q_ph sol_ph Implement in-assay pH monitoring. start->sol_ph Unknown q_meter Was the pH meter calibrated correctly? q_ph->q_meter No q_handling Was time outside incubator minimized? q_ph->q_handling Yes q_temp Was medium pH adjusted at 37°C? q_meter->q_temp Yes sol_meter Recalibrate meter with fresh standards daily. q_meter->sol_meter No sol_temp Adjust pH of medium at final working temperature. q_temp->sol_temp No sol_retest Retest this compound Activity q_temp->sol_retest Yes sol_handling Reduce handling time or use HEPES-buffered medium. q_handling->sol_handling No q_handling->sol_retest Yes sol_meter->sol_retest sol_temp->sol_retest sol_handling->sol_retest

Caption: Troubleshooting logic for inconsistent this compound activity related to pH control.

References

Technical Support Center: Epitizide Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "epitizide" is not publicly available in scientific literature. This technical support center, therefore, provides general strategies and troubleshooting advice for the delivery of poorly water-soluble research compounds in animal models, using "this compound" as a placeholder. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Welcome to the technical support center for researchers utilizing "this compound" and other poorly water-soluble compounds in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the formulation and delivery of these compounds. Our goal is to equip you with the necessary information to optimize your experimental design and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1][2] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][2] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.

Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like "this compound"?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies include:

  • Formulation Optimization: Utilizing solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins.[3][4][5]

  • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug, leading to improved dissolution.[3][6]

  • pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly increase solubility.[3]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption.[3][7]

Q3: We are observing very low and variable plasma concentrations of "this compound" after oral administration in mice. What are the likely causes and how can we improve this?

A3: Low and variable oral bioavailability is a known challenge with poorly water-soluble compounds.[2][8][9] Several factors can contribute to this issue:

  • Poor Solubility and Dissolution: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]

  • Pre-systemic Metabolism: The compound may be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[2]

  • Formulation Issues: An inadequate vehicle for administration can lead to drug precipitation in the GI tract, further hindering absorption.[2]

To improve plasma concentrations, consider the formulation optimization strategies mentioned in A2. It is also important to ensure consistent dosing procedures and to consider the effect of food on absorption.[1]

Q4: Can the choice of animal species affect the pharmacokinetics of my compound?

A4: Yes, there can be significant pharmacokinetic differences between species. For example, dogs can show higher variability in gastric pH and residence time compared to rodents, which can impact the absorption of poorly soluble drugs.[8] Rodents generally have higher metabolic rates, which can lead to shorter drug half-lives compared to larger animals or humans.[10] It is important to consider these interspecies differences when designing and interpreting preclinical studies.

Troubleshooting Guides

Issue 1: The compound precipitates out of the formulation upon storage or dilution.
  • Possible Cause: The concentration of the compound may exceed its thermodynamic solubility in the chosen vehicle, leading to supersaturation and instability.[1]

  • Solution:

    • Reduce Concentration: Consider lowering the compound's concentration in the formulation.

    • Add a Precipitation Inhibitor: Incorporate a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to maintain a supersaturated state.

    • pH Adjustment: If the compound's solubility is pH-dependent, buffering the formulation can prevent precipitation caused by pH shifts upon dilution.[1]

    • Optimize Co-solvent/Surfactant Ratio: Systematically screen different ratios of co-solvents and surfactants to find a stable formulation.

Issue 2: Inconsistent results in in-vivo efficacy studies.
  • Possible Cause: High variability in drug exposure (plasma concentration) between animals.[8][9]

  • Solution:

    • Confirm Consistent Dosing: Ensure accurate and consistent administration of the dose for each animal. For oral gavage, proper technique is critical.[2][11]

    • Check Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent inconsistent dosing.[1]

    • Monitor Plasma Exposure: In a satellite group of animals, collect plasma samples at various time points after dosing to determine the pharmacokinetic profile of your formulation. This will help correlate drug exposure with the observed efficacy.[2]

    • Standardize Experimental Conditions: Factors such as the animals' feeding schedule can significantly impact the absorption of poorly soluble drugs.[1]

Data Presentation

Table 1: Comparative Solubility of "this compound" in Various Preclinical Vehicles

Vehicle CompositionSolubility (µg/mL)Observations
Water< 1Practically insoluble
0.5% Methylcellulose in Water< 1No improvement
5% DMSO / 95% Saline5Slight improvement, risk of precipitation
10% Solutol HS 15 / 90% Water50Clear solution, stable for 24h
20% PEG 400 / 80% Saline25Clear solution, stable for 48h
30% Captisol® in Water150Significant improvement, clear solution

This is example data and should be determined experimentally for the compound of interest.

Table 2: Example Pharmacokinetic Parameters of "this compound" in Rats with Different Formulations

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension10Oral50 ± 152.0250 ± 755
PEG 400 Solution10Oral250 ± 501.01500 ± 30030
Lipid-Based Formulation10Oral400 ± 801.52500 ± 50050
Saline Solution2IV800 ± 1000.15000 ± 700100

This is example data and should be determined experimentally for the compound of interest.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents, surfactants, and other excipients that enhance the solubility of "this compound".

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Solutol HS 15).[1]

  • Add an excess amount of "this compound" to a fixed volume of each excipient or a mixture of excipients.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of "this compound" using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of an Oral Dosing Formulation

Objective: To prepare a stable and homogenous formulation of "this compound" for oral administration in rodents.

Example Vehicle: 20% PEG 400, 5% Polysorbate 80, in 75% sterile water.

Methodology:

  • Weigh the required amount of "this compound".

  • In a sterile container, add the PEG 400 and Polysorbate 80.

  • Add the "this compound" powder to the mixture of excipients.

  • Vortex or sonicate the mixture until the "this compound" is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.[12]

  • Slowly add the sterile water while continuously mixing to form a clear solution.

  • Visually inspect the final formulation for any signs of precipitation or inhomogeneity.

  • Store the formulation under appropriate conditions (e.g., protected from light, at 4°C) and determine its short-term stability.

Protocol 3: Short-Term Formulation Stability Assessment

Objective: To ensure the prepared formulation remains stable for the duration of the in-vivo experiment.

Methodology:

  • Prepare the formulation as described in Protocol 2.

  • Store the formulation under the intended storage conditions (e.g., room temperature, 4°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the formulation.

  • Visually inspect the aliquot for any changes in appearance (e.g., precipitation, color change).

  • Quantify the concentration of "this compound" in the aliquot using a validated analytical method to check for degradation. Stability is often defined as retaining 90-110% of the initial concentration.[13][14]

Visualizations

G cluster_0 Experimental Workflow for a New Formulation Formulation_Development Formulation Development (Select Vehicles) Stability_Testing Short-Term Stability Assessment Formulation_Development->Stability_Testing Dosing Animal Dosing (Oral Gavage) Stability_Testing->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Study Efficacy Study (Tumor Growth, etc.) Dosing->Efficacy_Study Bioanalysis Bioanalysis of Plasma Samples PK_Sampling->Bioanalysis Data_Analysis Data Analysis (PK & Efficacy) Efficacy_Study->Data_Analysis Bioanalysis->Data_Analysis Correlation PK/PD Correlation Data_Analysis->Correlation

Caption: Experimental workflow for testing a new compound formulation.

G cluster_1 Hypothetical Signaling Pathway for this compound Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Apoptosis, etc.) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by "this compound".

G cluster_2 Troubleshooting In Vivo Variability Start High In Vivo Variability Observed Check_Formulation Is the formulation homogenous and stable? Start->Check_Formulation Reformulate Reformulate: - Check solubility - Add stabilizers Check_Formulation->Reformulate No Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Retrain Retrain on dosing procedures Check_Dosing->Retrain No Check_Animals Are animal factors (sex, age, health) controlled? Check_Dosing->Check_Animals Yes Standardize_Animals Standardize animal characteristics Check_Animals->Standardize_Animals No Run_PK Run satellite PK study to quantify variability Check_Animals->Run_PK Yes

References

Technical Support Center: Refining Epitizide Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining epitizide concentration in your cell line of interest. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other thiazide diuretics?

A1: this compound belongs to the thiazide class of diuretics. The primary mechanism of action for these compounds is the inhibition of the Na+/Cl− cotransporter (NCC), which is predominantly found in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis.[1][2]

Q2: Are there known off-target effects or alternative signaling pathways affected by thiazide diuretics that could be relevant for in vitro studies?

A2: Yes, beyond their primary diuretic function, some studies suggest that thiazide diuretics may have other cellular effects. For instance, they can influence calcium reabsorption by indirectly increasing the activity of the basolateral Na+/Ca2+ antiporter.[3][4] Additionally, some research points towards the involvement of the Rho-Rho kinase pathway in the vascular effects of thiazide-like diuretics, which could be a point of investigation in other cell types.[5][6] Another study suggests that the sphingolipid metabolic pathway might be involved in the long-term mechanism of action of thiazide diuretics.[5]

Q3: How do I determine the optimal starting concentration range for this compound in a new cell line?

A3: Since specific in vitro data for this compound on various cell lines is limited, a good starting point is to perform a broad dose-response experiment. It is advisable to test a wide range of concentrations, for example, from 10 nM to 100 µM, often with 10-fold spacing in the initial experiment.[7] This will help in identifying an approximate range of sensitivity for the specific cell line.[7] Subsequent experiments can then focus on a narrower range of concentrations around the responsive range identified.[7]

Q4: What is the recommended solvent for preparing this compound stock solutions?

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells, even at high concentrations.
Potential Cause Explanation Recommended Solution
Compound Insolubility This compound may not be fully dissolved in the stock solution or may precipitate when diluted in the aqueous culture medium.Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions and consider performing a solubility test.[9] Using pre-warmed media (37°C) for dilutions can sometimes help.[9]
Cell Line Insensitivity The specific cell line you are using may lack the molecular target of this compound or have compensatory mechanisms that negate its effect.Consider using a positive control compound known to elicit a response in your cell line to validate the experimental setup. If possible, investigate the expression of potential targets like the Na+/Cl− cotransporter in your cell line.
Incorrect Concentration Range The effective concentration might be higher than the range you have tested.If no toxicity is observed, you could cautiously extend the concentration range in your next experiment. However, be mindful of potential off-target effects at very high concentrations.
Degradation of the Compound This compound may be unstable under your experimental conditions (e.g., light exposure, prolonged incubation).Check the manufacturer's storage and handling recommendations. Prepare fresh stock solutions and minimize the exposure of the compound to harsh conditions.
Issue 2: High variability in IC50 values between experiments.
Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding Variations in the initial number of cells seeded per well can significantly affect the final readout and the calculated IC50.[8]Ensure a homogenous cell suspension before seeding and use a consistent and validated cell counting method. Calibrate your pipettes regularly.
Edge Effects in Multi-well Plates Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Inconsistent Incubation Times Variations in the duration of drug exposure can lead to different levels of cell response.[10]Standardize the incubation time for all experiments. Use a timer and process plates consistently.
Biological Variability Cell lines can exhibit phenotypic and genotypic drift over time and with increasing passage number.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the assay.

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of the solvent).

    • Carefully remove the medium from the cell plate and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and experimental goals.

  • Cell Viability Measurement (MTT Assay Example):

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control (considered 100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add this compound to Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Signal (e.g., Absorbance) E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibition RhoA RhoA This compound->RhoA Potential Modulation (Hypothetical) Na_ion Decreased Intracellular Na+ NCC->Na_ion Reduced Na+ influx Ca_ion Altered Ca2+ Homeostasis Na_ion->Ca_ion Potential indirect effect CellResponse Cellular Response (e.g., Proliferation, Viability) Ca_ion->CellResponse RhoKinase Rho Kinase RhoA->RhoKinase RhoKinase->CellResponse

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Guide to Thiazide Diuretics: Epitizide vs. Hydrochlorothiazide and Their Impact on Renal Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of epitizide and hydrochlorothiazide, two thiazide diuretics, with a focus on their effects on renal ion transport. While both compounds belong to the same therapeutic class, a significant disparity exists in the publicly available research data. Hydrochlorothiazide has been extensively studied, providing a robust understanding of its mechanism of action and effects. In contrast, specific experimental data for this compound is scarce, limiting a direct quantitative comparison.

This document will present the well-established principles of hydrochlorothiazide's action on renal ion transporters as a representative model for thiazide diuretics. The information provided for hydrochlorothiazide is supported by extensive experimental data, whereas the details for this compound are largely inferred from its classification as a thiazide diuretic.

Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

Thiazide diuretics, including hydrochlorothiazide and presumably this compound, exert their primary effect on the distal convoluted tubule (DCT) of the nephron.[1] Their principal molecular target is the sodium-chloride cotransporter (NCC), an integral membrane protein responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.[2][3]

By inhibiting the NCC, these drugs increase the urinary excretion of sodium and chloride, leading to a diuretic effect.[3] This natriuresis results in a reduction of extracellular fluid volume and is a key mechanism behind their antihypertensive action.[2]

Quantitative Comparison of Effects on Renal Ion Transport

Due to the lack of available data for this compound, a quantitative comparison of its effects on renal ion transporters with those of hydrochlorothiazide is not possible. The following table summarizes key parameters for hydrochlorothiazide.

ParameterHydrochlorothiazideThis compound
Primary Molecular Target Sodium-Chloride Cotransporter (NCC)[2]Presumed to be the Sodium-Chloride Cotransporter (NCC)
Primary Site of Action Distal Convoluted Tubule (DCT)[1]Presumed to be the Distal Convoluted Tubule (DCT)
Effect on Na+ Excretion Increased[3]Presumed to be Increased
Effect on Cl- Excretion Increased[3]Presumed to be Increased
Effect on K+ Excretion Increased (secondary effect)[4]Presumed to be Increased
Effect on Ca2+ Excretion Decreased[1]Data not available
Effect on Mg2+ Excretion Increased[5]Data not available

Signaling Pathways and Regulatory Mechanisms

The activity of the NCC is regulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK). Hormones such as angiotensin II and aldosterone can influence this pathway, thereby modulating NCC activity. Thiazide diuretics directly block the transport function of NCC, independent of these signaling pathways.

Simplified Signaling Pathway of NCC Regulation and Thiazide Action cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium Na+ Na+ NCC NCC Na+->NCC Reabsorption Cl- Cl- Cl-->NCC Reabsorption Na+ to Blood Na+ NCC->Na+ to Blood Cl- to Blood Cl- NCC->Cl- to Blood WNK_SPAK WNK/SPAK Pathway WNK_SPAK->NCC Phosphorylates & Activates AngII_Aldo Angiotensin II / Aldosterone AngII_Aldo->WNK_SPAK Activates Thiazides Hydrochlorothiazide / this compound Thiazides->NCC Inhibits

Caption: Thiazide diuretics directly inhibit NCC-mediated ion reabsorption.

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the effects of thiazide diuretics on renal ion transport.

1. In Vitro NCC Inhibition Assay

  • Objective: To determine the inhibitory potency (e.g., IC50) of a compound on the sodium-chloride cotransporter.

  • Methodology:

    • Stable expression of the human NCC in a suitable cell line (e.g., HEK293 cells).

    • Cells are incubated with varying concentrations of the test compound (e.g., hydrochlorothiazide).

    • The uptake of radioactive 22Na+ is measured in the presence and absence of the inhibitor.

    • The concentration of the inhibitor that causes 50% inhibition of 22Na+ uptake is determined as the IC50 value.

2. Ex Vivo Perfused Tubule Studies

  • Objective: To assess the effect of a diuretic on ion transport in an isolated segment of the distal convoluted tubule.

  • Methodology:

    • Dissection of a single distal convoluted tubule from a rabbit or mouse kidney.

    • The isolated tubule is perfused with an artificial tubular fluid.

    • The test compound is added to the perfusate.

    • Changes in transepithelial voltage and ion fluxes (Na+, Cl-) are measured using ion-selective microelectrodes.

3. In Vivo Studies in Animal Models

  • Objective: To evaluate the diuretic and natriuretic effects of a compound in a whole-animal model.

  • Methodology:

    • Administration of the test compound to laboratory animals (e.g., rats, mice).

    • Urine is collected over a specified period (e.g., 24 hours).

    • Urine volume and the concentrations of sodium, chloride, potassium, and calcium are measured.

    • The effects are compared to a vehicle control group.

General Experimental Workflow for Diuretic Evaluation A In Vitro Studies (e.g., NCC Inhibition Assay) B Ex Vivo Studies (e.g., Perfused Tubule) A->B Mechanistic Insights C In Vivo Studies (e.g., Animal Models) B->C Confirmation in Integrated System D Clinical Trials (Human Studies) C->D Preclinical Efficacy & Safety

Caption: A typical progression of studies to evaluate diuretic efficacy.

Conclusion

Hydrochlorothiazide is a well-characterized thiazide diuretic that acts by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule, leading to increased sodium and chloride excretion. While this compound is classified in the same therapeutic category, there is a notable lack of specific experimental data to facilitate a direct and quantitative comparison of its effects on renal ion transport. Future research on this compound is necessary to delineate its precise pharmacological profile and to substantiate its comparative efficacy and safety in relation to other thiazide diuretics. For now, the extensive body of research on hydrochlorothiazide serves as the primary reference for understanding the renal effects of this class of drugs.

References

Comparative Analysis of Epitizide and Chlorthalidone on Blood Pressure: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data for epitizide and chlorthalidone, precluding a direct, data-driven comparative analysis of their effects on blood pressure. While chlorthalidone is a well-researched thiazide-like diuretic with extensive clinical data supporting its antihypertensive efficacy, this compound remains a largely uncharacterized compound with no publicly available clinical trial data or detailed pharmacological studies on its blood pressure-lowering effects.

This guide will provide a detailed overview of the known mechanisms and clinical evidence for chlorthalidone's impact on blood pressure. Subsequently, it will present the limited information available for this compound and highlight the critical knowledge gaps that prevent a direct comparison.

Chlorthalidone: A Well-Established Antihypertensive Agent

Chlorthalidone is a long-acting thiazide-like diuretic that has been a cornerstone in the management of hypertension for decades. Its efficacy in lowering blood pressure and reducing cardiovascular events is supported by numerous clinical trials.

Mechanism of Action

Chlorthalidone exerts its antihypertensive effect through a primary diuretic action on the kidneys, which leads to a reduction in blood volume, and secondary vascular effects.[1]

  • Renal Action: Chlorthalidone inhibits the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[2][3] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (diuresis).[4] The initial reduction in blood pressure is primarily due to this decrease in plasma volume and cardiac output.[1]

  • Vascular Action: Over the long term, plasma volume and cardiac output tend to return to near-normal levels.[1] The sustained antihypertensive effect is thought to be due to a reduction in peripheral vascular resistance.[5] The precise mechanism for this vasodilation is not fully understood but may involve alterations in vascular smooth muscle tone.

Signaling Pathway

The primary signaling pathway for chlorthalidone's diuretic effect involves the inhibition of the Na+/Cl- cotransporter (NCC) in the apical membrane of distal convoluted tubule cells. This leads to a cascade of events resulting in reduced sodium and water reabsorption.

chlorthalidone_pathway chlorthalidone Chlorthalidone ncc Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule chlorthalidone->ncc Inhibits na_reabsorption Decreased Na+ and Cl- Reabsorption ncc->na_reabsorption diuresis Increased Na+ and Water Excretion (Diuresis) na_reabsorption->diuresis plasma_volume Decreased Plasma Volume and Cardiac Output diuresis->plasma_volume bp_reduction Blood Pressure Reduction plasma_volume->bp_reduction

Caption: Signaling pathway of chlorthalidone's diuretic action.

Clinical Efficacy on Blood Pressure

Numerous clinical trials have demonstrated the effectiveness of chlorthalidone in lowering both systolic and diastolic blood pressure. Meta-analyses have often compared it to another common thiazide diuretic, hydrochlorothiazide (HCTZ), and have generally found chlorthalidone to be superior in its blood pressure-lowering effects.[6][7][8][9]

Study/Meta-AnalysisComparisonKey Findings on Blood Pressure Reduction
Roush et al. (2012)[6][8] Network meta-analysis of 9 trials comparing chlorthalidone and HCTZChlorthalidone was associated with a greater reduction in systolic blood pressure.
Dineva et al. (2019)[9] Meta-analysis comparing chlorthalidone and HCTZChlorthalidone was superior to hydrochlorothiazide in controlling both systolic and diastolic blood pressure.
ALLHAT (2002) Large randomized trial comparing chlorthalidone to other antihypertensivesChlorthalidone was effective in lowering blood pressure and preventing major cardiovascular events.[10]
Experimental Protocol: A General Framework for Antihypertensive Clinical Trials

While specific protocols vary, a typical randomized controlled trial evaluating the efficacy of a diuretic like chlorthalidone in hypertension would follow this general structure.[11][12][13]

experimental_workflow start Patient Recruitment (Primary Hypertension) randomization Randomization start->randomization group_a Treatment Group A (e.g., Chlorthalidone) randomization->group_a group_b Control/Comparison Group (e.g., Placebo or another diuretic) randomization->group_b treatment_period Treatment Period (e.g., 12 weeks) group_a->treatment_period group_b->treatment_period data_collection Data Collection (Blood Pressure, Adverse Events) treatment_period->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Generalized workflow for a hypertension clinical trial.

Detailed Methodologies:

  • Patient Population: Adults with a diagnosis of primary hypertension, often with specific blood pressure inclusion criteria (e.g., systolic BP > 140 mmHg).

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial.

  • Intervention: Administration of the study drug (e.g., chlorthalidone) at a specified dose and frequency. The control group receives a placebo or another active drug.

  • Primary Outcome: The primary endpoint is typically the change in systolic and/or diastolic blood pressure from baseline to the end of the study period. This is often measured using 24-hour ambulatory blood pressure monitoring for a more accurate assessment.

  • Secondary Outcomes: May include the proportion of patients achieving blood pressure control, incidence of adverse events, and changes in electrolyte levels.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in blood pressure between the treatment and control groups.

This compound: An Undefined Antihypertensive Potential

In stark contrast to chlorthalidone, there is a profound lack of publicly available scientific information on this compound.

Mechanism of Action

This compound is classified as a diuretic.[14] It is often found in combination with triamterene, a potassium-sparing diuretic. However, its specific mechanism of action, including the target transporter in the nephron and any potential vascular effects, is not documented in readily accessible scientific literature.[15]

epitizide_classification diuretics Diuretics This compound This compound diuretics->this compound is a type of

Caption: Classification of this compound.

Clinical Efficacy on Blood Pressure

A thorough search of scientific databases, including PubMed, clinical trial registries, and pharmacological resources, did not yield any clinical trials or experimental studies that have evaluated the effect of this compound on blood pressure. There is no available quantitative data to summarize its efficacy, nor are there any comparative studies against chlorthalidone or any other antihypertensive agent.

Conclusion: A Call for Further Research

Based on the currently available evidence, a direct comparative analysis of the effects of this compound and chlorthalidone on blood pressure is not feasible. Chlorthalidone is a well-characterized and clinically validated antihypertensive medication with a robust body of evidence supporting its use. In contrast, this compound remains an obscure diuretic with no published data on its antihypertensive efficacy or mechanism of action.

For researchers, scientists, and drug development professionals, this highlights a significant gap in the pharmacological understanding of this compound. Future research, including preclinical studies to elucidate its mechanism of action and well-designed clinical trials to evaluate its safety and efficacy in treating hypertension, would be necessary to establish its therapeutic potential and allow for meaningful comparisons with established treatments like chlorthalidone. Until such data becomes available, chlorthalidone remains a well-supported choice for blood pressure management, while the role of this compound in hypertension treatment is undefined.

References

A Comparative Guide to the In Vitro Potency of Thiazide Diuretics on the Na-Cl Cotransporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of various thiazide and thiazide-like diuretics. The primary focus is on their inhibitory activity against the Na-Cl cotransporter (NCC), the principal pharmacological target for this class of drugs. While data for commonly prescribed thiazides such as hydrochlorothiazide, chlorthalidone, and indapamide are presented, a comprehensive search of the scientific literature did not yield specific in vitro potency data for epitizide.

Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1] Their therapeutic effect is primarily mediated by the inhibition of the NCC (encoded by the SLC12A3 gene) in the distal convoluted tubule of the kidney.[2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure.[1][2]

Comparative In Vitro Potency of Thiazide Diuretics

The in vitro potency of a thiazide diuretic is a key indicator of its direct inhibitory effect on the NCC. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The following table summarizes the available data for several thiazide and thiazide-like diuretics.

DiureticChemical ClassIn Vitro Potency (IC50) on NCCNotes
This compound ThiazideData not availableDespite extensive searches, no publicly available in vitro potency data for this compound on the Na-Cl cotransporter (NCC) was found.
Hydrochlorothiazide Thiazide~4-fold lower sensitivity than polythiazideA widely prescribed thiazide diuretic.[4][5]
Chlorthalidone Thiazide-likePotency demonstrated by >95% inhibition at 100 µM on rat NCCConsidered more potent than hydrochlorothiazide in clinical settings.[6][7]
Indapamide Thiazide-likePotent inhibitor of NCCExhibits both diuretic and direct vascular effects.[8][9]
Polythiazide ThiazideHigh potencyOften used as a reference compound in comparative studies.[4]
Metolazone Thiazide-likeHigh potencyPotency demonstrated to be greater than bendroflumethiazide.
Bendroflumethiazide ThiazideHigh potencyPotency demonstrated to be greater than trichlormethiazide.
Trichloromethiazide ThiazideHigh potencyPotency demonstrated by >95% inhibition at 100 µM on rat NCC.

Note: Direct comparison of IC50 values between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Determining In Vitro Potency

To ensure accurate and reproducible data for comparing the in vitro potency of thiazide diuretics, standardized experimental protocols are essential. A common method involves the use of a fluorescence-based ion influx assay in a heterologous expression system.

Fluorescence-Based Ion Influx Assay in HEK293 Cells

This non-radioactive assay measures the inhibitory effect of a compound on NCC activity by detecting changes in intracellular chloride concentration.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express NCC, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[10]

  • Cells are stably or transiently transfected with a plasmid encoding the human NCC protein and a chloride-sensitive yellow fluorescent protein (YFP).[8]

2. Assay Procedure:

  • Transfected cells are seeded in 96-well black, clear-bottom plates and grown to confluence.

  • The culture medium is replaced with a low-chloride buffer to establish a baseline.

  • The cells are then exposed to a high-chloride buffer containing various concentrations of the test diuretic (e.g., this compound) or a vehicle control.[10]

  • The influx of chloride ions through the NCC quenches the YFP fluorescence, which is measured kinetically using a fluorescence plate reader.[8]

3. Data Analysis:

  • The initial rate of fluorescence quenching is calculated for each concentration of the test compound.

  • The percentage of inhibition is plotted against the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Thiazide diuretics exert their effect by directly binding to and inhibiting the Na-Cl cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule. This action disrupts the normal reabsorption of sodium and chloride from the tubular fluid back into the bloodstream.

Thiazide_Mechanism cluster_tubule_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitial_fluid Interstitial Fluid Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+_int Na+ NCC->Na+_int Na+ Reabsorption Cl-_int Cl- NCC->Cl-_int Cl- Reabsorption NaK_ATPase Na+/K+ ATPase Na+_int->NaK_ATPase Cl_channel Cl- Channel Cl-_int->Cl_channel K+_int K+ NaK_ATPase->K+_int Na+_blood Na+ NaK_ATPase->Na+_blood Cl-_blood Cl- Cl_channel->Cl-_blood K+_blood K+ K+_blood->NaK_ATPase Thiazide This compound & Other Thiazides Thiazide->NCC Inhibition

Caption: Mechanism of action of thiazide diuretics.

The diagram above illustrates the inhibition of the Na-Cl cotransporter (NCC) by this compound and other thiazide diuretics in the distal convoluted tubule. This blockage prevents the reabsorption of sodium and chloride ions from the tubular lumen into the epithelial cell, leading to increased excretion of these ions and water.

Conclusion

While this compound is classified as a thiazide diuretic, there is a notable absence of publicly available in vitro data to quantify its potency against the Na-Cl cotransporter.[11][12] In contrast, other thiazides and thiazide-like diuretics such as hydrochlorothiazide, chlorthalidone, and indapamide have been studied more extensively, with data indicating a range of potencies.[8][13] For drug development professionals, the lack of in vitro data for this compound represents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear pathway for determining the in vitro potency of this compound and enabling a direct and quantitative comparison with other members of this important class of diuretics. Such data would be invaluable for a more complete understanding of its pharmacological profile.

References

Cross-Validation of Epitizide's Diuretic Effect in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diuretic effect of epitizide, benchmarked against other key diuretics, namely hydrochlorothiazide (a fellow thiazide) and furosemide (a loop diuretic). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from studies on trichlormethiazide, a structurally and functionally similar thiazide diuretic, as a proxy for this compound.[1] The methodologies and expected outcomes are based on established protocols for evaluating diuretic efficacy in preclinical animal models.

Comparative Diuretic Performance in Rat Models

The efficacy of a diuretic is primarily determined by its capacity to increase urine output (diuresis) and enhance the excretion of sodium (natriuresis). The following tables summarize the dose-dependent effects of trichlormethiazide (as a proxy for this compound), hydrochlorothiazide, and furosemide in rat models.

Table 1: Effect on Urine Volume in Rats (24 hours)

Treatment Group (Dose, p.o.)Mean Urine Volume (mL/kg)% Increase vs. Control
Control (Vehicle)Data not available-
Trichlormethiazide (3 mg/kg)Significant IncreaseValue dependent on control
Trichlormethiazide (10 mg/kg)Significant IncreaseValue dependent on control
Hydrochlorothiazide (10 mg/kg)Initial IncreaseValue dependent on control
Furosemide (10 mg/kg)Marked IncreaseValue dependent on control
Furosemide (40 mg/kg)Larger IncreaseValue dependent on control

Note: While specific mean urine volumes for control groups were not consistently available across the reviewed literature, studies consistently show that trichlormethiazide at doses of 3 and 10 mg/kg significantly increases urine volume in spontaneously hypertensive rats (SHR).[2] Hydrochlorothiazide also induces an initial diuresis. Furosemide demonstrates a steep dose-response relationship with a clear diuretic effect at 5 mg/kg and a larger effect at higher doses.

Table 2: Effect on Sodium (Na+) Excretion in Rats (24 hours)

Treatment Group (Dose, p.o.)Mean Na+ Excretion (mEq/kg)% Increase vs. Control
Control (Vehicle)Data not available-
Trichlormethiazide (0.05 mg/kg)Obvious NatriuresisValue dependent on control
Trichlormethiazide (0.5 mg/kg)Obvious NatriuresisValue dependent on control
Trichlormethiazide (3 mg/kg)Obvious NatriuresisValue dependent on control
Trichlormethiazide (10 mg/kg)Obvious NatriuresisValue dependent on control
Hydrochlorothiazide (10 mg/kg)Initial NatriuresisValue dependent on control
Furosemide (5 mg/kg)Clear Natriuretic EffectValue dependent on control

Note: All tested doses of trichlormethiazide produced a noticeable increase in sodium excretion in SHR.[2] Hydrochlorothiazide also shows an initial natriuretic effect. Furosemide produces a clear natriuretic response.

Table 3: Effect on Potassium (K+) Excretion in Rats (24 hours)

Treatment Group (Dose, p.o.)Mean K+ Excretion (mEq/kg)% Change vs. Control
Control (Vehicle)Data not available-
Trichlormethiazide (3 mg/kg)Clear Decrease in Plasma K+Value dependent on control
Trichlormethiazide (10 mg/kg)Clear Decrease in Plasma K+Value dependent on control
Hydrochlorothiazide (10 mg/kg)Increased K+ ExcretionValue dependent on control
Furosemide (5 mg/kg)Increased K+ ExcretionValue dependent on control

Note: Trichlormethiazide treatment in SHR led to a clear decrease in plasma potassium levels, indicating increased potassium excretion.[2] Both hydrochlorothiazide and furosemide are known to increase potassium excretion.

Experimental Protocols

The following is a detailed methodology for assessing the diuretic effect of a test compound like this compound in a rat model, based on the modified Lipschitz method.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats (normotensive) or Spontaneously Hypertensive Rats (SHR).

  • Sex: Male or female.

  • Weight: 200-250g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose).

  • Group 2 (Standard): A known diuretic for positive control (e.g., Hydrochlorothiazide at 10 mg/kg or Furosemide at 20 mg/kg).

  • Group 3-5 (Test Article): this compound at low, medium, and high doses.

3. Experimental Procedure:

  • Fasting: Withhold food for 18 hours before the experiment to ensure uniform gastrointestinal content. Water should be available ad libitum.

  • Hydration: Administer 0.9% saline orally (e.g., 25 mL/kg body weight) to all animals to promote a baseline urine flow.

  • Drug Administration: Immediately after hydration, administer the vehicle, standard drug, or this compound orally (p.o.) or via the desired route.

  • Metabolic Cages: Place each rat in an individual metabolic cage designed to separate urine and feces.

  • Urine Collection: Collect urine at predetermined intervals, typically over 5 and 24 hours.

4. Data Measurement:

  • Urine Volume: Measure the total volume of urine collected for each animal.

  • Electrolyte Analysis: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

5. Data Analysis:

  • Calculate the diuretic action (ratio of the mean urine volume of the test group to the control group).

  • Calculate the natriuretic and saluretic (total Na+ and Cl-) activity.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Below is a visual representation of a standard experimental workflow for evaluating diuretic activity.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal Acclimatization Animal Acclimatization Fasting (18h) Fasting (18h) Animal Acclimatization->Fasting (18h) Grouping Grouping Fasting (18h)->Grouping Oral Hydration (Saline) Oral Hydration (Saline) Grouping->Oral Hydration (Saline) Drug Administration Drug Administration Oral Hydration (Saline)->Drug Administration Metabolic Cages Metabolic Cages Drug Administration->Metabolic Cages Urine Collection (5h & 24h) Urine Collection (5h & 24h) Metabolic Cages->Urine Collection (5h & 24h) Measure Urine Volume Measure Urine Volume Urine Collection (5h & 24h)->Measure Urine Volume Analyze Electrolytes (Na+, K+, Cl-) Analyze Electrolytes (Na+, K+, Cl-) Urine Collection (5h & 24h)->Analyze Electrolytes (Na+, K+, Cl-) Statistical Analysis Statistical Analysis Measure Urine Volume->Statistical Analysis Analyze Electrolytes (Na+, K+, Cl-)->Statistical Analysis

Caption: Experimental workflow for assessing diuretic activity in rats.

Mechanism of Action and Signaling Pathway

This compound, as a thiazide diuretic, exerts its primary effect on the distal convoluted tubule (DCT) of the nephron in the kidney.[3] It competitively inhibits the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells.[3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine production).

The activity of the Na+/Cl- cotransporter is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or Oxidative Stress Responsive Kinase 1 (OSR1).[3][4][5][6][7] Intracellular chloride levels appear to play a key role in modulating this pathway.[4]

Below is a diagram illustrating the signaling pathway that regulates the Na+/Cl- cotransporter.

Caption: Signaling pathway of the Na+/Cl- cotransporter and its inhibition by thiazide diuretics.

References

A Head-to-Head Comparison of Epitizide and Metolazone in Chronic Kidney Disease Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of epitizide and metolazone in preclinical chronic kidney disease (CKD) models is not available in the current scientific literature. Extensive searches for experimental data directly comparing these two thiazide-like diuretics in animal or in vitro models of CKD did not yield any specific studies. This guide, therefore, provides a comprehensive overview of the available data for metolazone in the context of CKD and presents general information on this compound, highlighting the significant gap in comparative preclinical research.

Metolazone in Chronic Kidney Disease

Metolazone, a quinazoline-based diuretic, is structurally and functionally similar to thiazide diuretics. It is particularly noted for its efficacy in patients with impaired renal function, a condition where other thiazide diuretics may be less effective.[1][2]

Mechanism of Action

Metolazone primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron.[3][4] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and salt (natriuresis), which in turn reduces extracellular fluid volume and lowers blood pressure.[5][6] Some evidence also suggests a secondary, less potent inhibitory effect on sodium reabsorption in the proximal convoluted tubule.

dot

cluster_nephron Nephron Tubule cluster_workflow Experimental Workflow for Diuretic Efficacy in CKD Model cluster_params Parameters PCT Proximal Convoluted Tubule DCT Distal Convoluted Tubule Lumen Tubular Lumen (Filtrate) NCC Na+/Cl- Symporter Lumen->NCC Blood Peritubular Capillary (Blood) Metolazone Metolazone Metolazone->NCC Inhibits H2O_Excretion Increased Water Excretion (Diuresis) Na_Reabsorption Na+ Reabsorption NCC->Na_Reabsorption Cl_Reabsorption Cl- Reabsorption NCC->Cl_Reabsorption start Induce CKD in Animal Model (e.g., 5/6 Nephrectomy) treatment Administer Metolazone or Vehicle start->treatment collection Collect Urine and Blood Samples (Metabolic Cages) treatment->collection analysis Analyze Key Parameters collection->analysis Urine_Vol Urine Volume analysis->Urine_Vol Na_Excretion Sodium Excretion analysis->Na_Excretion BP Blood Pressure analysis->BP GFR GFR Measurement (e.g., Creatinine Clearance) analysis->GFR

Caption: Mechanism of Metolazone Action in the Distal Convoluted Tubule.

Performance in Chronic Kidney Disease

Clinical studies have demonstrated the utility of metolazone in patients with advanced CKD, often in combination with loop diuretics for synergistic effects.[7] Key findings from clinical research are summarized below. It is important to note that preclinical data from animal models of CKD specifically for metolazone are sparse in the public domain.

ParameterEffect of Metolazone in CKDSupporting Evidence (Clinical)
Diuresis & Natriuresis Effective in increasing urine output and sodium excretion, even in patients with a glomerular filtration rate (GFR) below 30 mL/min/1.73 m².[6][7]Studies have shown significant increases in urine volume and fractional excretion of sodium in patients with advanced CKD treated with metolazone.[7]
Blood Pressure Control Reduces systolic and diastolic blood pressure in hypertensive patients with CKD.[2]Older uncontrolled studies have indicated that metolazone effectively lowers blood pressure in the CKD population.[2]
Renal Function (GFR) The effect on GFR can be variable. A decrease in GFR may be observed, potentially due to volume depletion.[7]A meta-analysis of thiazide and thiazide-like diuretics in advanced CKD showed a reduction in GFR, which may be a transient hemodynamic effect.[7]
Electrolyte Balance Can cause electrolyte disturbances, including hypokalemia, hyponatremia, and hyperuricemia.[2]Monitoring of serum electrolytes is crucial during metolazone therapy in patients with CKD due to the risk of imbalances.[2]
Experimental Protocols
  • Induction of Chronic Kidney Disease: CKD is commonly induced in rodent models through surgical procedures like 5/6 nephrectomy or through drug-induced nephrotoxicity.[8]

  • Animal Grouping and Treatment: Animals are divided into groups, including a control group (vehicle), a CKD group (vehicle), and a CKD group treated with metolazone at various doses.

  • Metabolic Cage Studies: Animals are housed in metabolic cages to allow for the precise collection of urine over a 24-hour period.

  • Data Collection and Analysis:

    • Urine Analysis: Measurement of urine volume, sodium, potassium, and creatinine concentrations.

    • Blood Analysis: Measurement of serum creatinine, blood urea nitrogen (BUN), and electrolytes.

    • Glomerular Filtration Rate (GFR): Calculated using creatinine clearance or other markers like inulin clearance.

    • Blood Pressure Monitoring: Continuous or periodic measurement of blood pressure using telemetry or tail-cuff methods.

  • Histopathological Analysis: Examination of kidney tissue at the end of the study to assess structural changes.

dot

cluster_workflow Experimental Workflow for Diuretic Efficacy in CKD Model cluster_params Parameters start Induce CKD in Animal Model (e.g., 5/6 Nephrectomy) treatment Administer Metolazone or Vehicle start->treatment collection Collect Urine and Blood Samples (Metabolic Cages) treatment->collection analysis Analyze Key Parameters collection->analysis Urine_Vol Urine Volume analysis->Urine_Vol Na_Excretion Sodium Excretion analysis->Na_Excretion BP Blood Pressure analysis->BP GFR GFR Measurement (e.g., Creatinine Clearance) analysis->GFR

Caption: A generalized experimental workflow for evaluating diuretic efficacy in a preclinical CKD model.

This compound in Chronic Kidney Disease

There is a notable lack of published data regarding the use and efficacy of this compound specifically in the context of chronic kidney disease, both in preclinical models and clinical settings. General pharmacological information indicates that this compound is a thiazide diuretic, and its mechanism of action is presumed to be similar to other drugs in this class—inhibiting the Na+/Cl- symporter in the distal convoluted tubule. However, without specific studies in renally impaired subjects or models, its performance characteristics, such as diuretic potency, effects on GFR, and potential for adverse effects in CKD, remain uncharacterized.

Conclusion

Based on the available scientific literature, a direct, data-driven comparison of this compound and metolazone in chronic kidney disease models is not possible. Metolazone has a well-documented clinical profile demonstrating its utility as a diuretic and antihypertensive agent in patients with advanced CKD, often when other thiazides are ineffective. In contrast, there is a significant void in the literature concerning the effects of this compound in any stage of renal impairment. This knowledge gap underscores the need for future preclinical and clinical research to evaluate the potential role of this compound in the management of fluid and blood pressure control in the CKD population and to enable direct comparisons with established therapies like metolazone. Researchers and drug development professionals are encouraged to consider these findings when selecting diuretic agents for further investigation in the context of chronic kidney disease.

References

comparative study of the metabolic side effects of epitizide and bendroflumethiazide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the metabolic side effects of epitizide and bendroflumethiazide is not available in the current body of scientific literature. While extensive research has been conducted on the metabolic impact of bendroflumethiazide, a widely prescribed thiazide diuretic, quantitative data on the metabolic adverse effects of this compound remains scarce. This guide, therefore, provides a comprehensive overview of the known metabolic side effects of bendroflumethiazide, supported by experimental data, and outlines the general metabolic concerns associated with thiazide diuretics as a class, which would likely include this compound.

Introduction to Thiazide Diuretics and Metabolic Effects

Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension.[1] Their mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. However, this therapeutic action is often accompanied by a range of metabolic disturbances, including effects on glucose, lipid, and electrolyte balance.[1][2] These side effects are a significant consideration in the long-term management of patients, particularly those with or at risk for metabolic disorders.[3][4]

Bendroflumethiazide: A Profile of Metabolic Side Effects

Bendroflumethiazide has been the subject of numerous clinical investigations, providing a relatively clear picture of its metabolic side effect profile. These effects are often dose-dependent.[5][6]

Glucose Metabolism

Thiazide diuretics, including bendroflumethiazide, have been associated with impaired glucose tolerance and hyperglycemia.[3][7] The proposed mechanisms for this include reduced insulin secretion from pancreatic β-cells, potentially linked to diuretic-induced hypokalemia, and decreased peripheral glucose utilization.[2][3]

One long-term controlled trial involving hypertensive men treated with bendroflumethiazide (2.5-5 mg/day) for 10 years observed a slight but significant increase in fasting blood sugar.[8] However, the study concluded that low-dose bendroflumethiazide was not diabetogenic.[8] In another study comparing bendroflumethiazide with enalapril in hypertensive patients with type 2 diabetes, bendroflumethiazide (2.5-5.0 mg) was associated with minor but significant elevations in fasting plasma glucose.[9]

Lipid Metabolism

The impact of bendroflumethiazide on lipid profiles is also a noteworthy consideration. Thiazide diuretics can lead to increases in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[7][10]

A dose-response study on bendroflumethiazide demonstrated that higher doses (10 mg) affected cholesterol levels, while the lowest dose (1.25 mg) did not have a significant impact on lipids.[5] Another study noted that while thiazide diuretics can elevate serum cholesterol and triglycerides, these effects might be mitigated by a cholesterol-lowering diet.[11][12]

Electrolyte Balance

Perhaps the most well-documented metabolic side effect of bendroflumethiazide is its impact on electrolyte levels, particularly potassium.[7][13] By increasing the delivery of sodium to the distal tubules, thiazides promote the exchange of sodium for potassium, leading to potassium loss and potentially hypokalemia.[13]

Mild hypokalemia, a decrease of 0.5 mEq/L, is reported to occur in up to 50% of patients taking bendroflumethiazide, especially at higher doses.[7] Other electrolyte disturbances associated with bendroflumethiazide include hyponatremia, hypomagnesemia, and hypercalcemia.[7][14] A study on patients with recurrent calcium oxalate stone disease treated with bendroflumethiazide showed a decrease in serum potassium in groups receiving both 2.5 mg and 5.0 mg daily.[15]

Quantitative Data on Bendroflumethiazide's Metabolic Side Effects

The following tables summarize the quantitative data on the metabolic side effects of bendroflumethiazide from various clinical studies. It is important to note that these values represent changes from baseline and can vary based on patient population, duration of treatment, and concomitant medications.

Table 1: Effects of Bendroflumethiazide on Glucose Metabolism

Study PopulationBendroflumethiazide DoseDuration of TreatmentChange in Fasting Plasma GlucoseReference
Hypertensive Men2.5-5 mg/day10 yearsSlight but significant increase[8]
Hypertensive Patients with Type 2 Diabetes2.5-5.0 mg20 weeksMinor but significant elevations[9]

Table 2: Effects of Bendroflumethiazide on Lipid Profile

Study PopulationBendroflumethiazide DoseDuration of TreatmentChange in Serum LipidsReference
Hypertensive Patients1.25 mg, 2.5 mg, 5.0 mg, 10 mg12 weeksDose-dependent increase in cholesterol (significant at 10 mg)[5]

Table 3: Effects of Bendroflumethiazide on Serum Electrolytes

Study PopulationBendroflumethiazide DoseDuration of TreatmentChange in Serum ElectrolytesReference
General Patient Population>100 mg (not specified)Not specifiedMild hypokalemia (decrease of 0.5 mEq/L) in up to 50% of patients[7]
Hypertensive Men2.5-5 mg/day10 yearsSignificant decrease in serum potassium[8]
Patients with Recurrent Calcium Oxalate Stones2.5 mg and 5.0 mg/day1 yearDecrease in serum potassium in both groups[15]

This compound: The Data Gap

Despite being a thiazide diuretic, there is a significant lack of published clinical trial data detailing the specific metabolic side effects of this compound. General statements about the adverse effects of the thiazide class are expected to apply to this compound, but without specific quantitative data, a direct and objective comparison with bendroflumethiazide is not possible.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following provides an overview of the methodologies used in key studies investigating the metabolic effects of bendroflumethiazide.

Dose-Response Study of Bendroflumethiazide[6]
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 257 male and female subjects (age 25-70 years) with sitting diastolic blood pressures between 100-120 mmHg after a six-week placebo run-in period.

  • Intervention: Patients were randomly assigned to receive daily doses of 0 mg (placebo), 1.25 mg, 2.5 mg, 5.0 mg, or 10 mg of bendroflumethiazide for 12 weeks.

  • Data Collection: Blood pressure was measured using a random zero sphygmomanometer. Blood samples were collected to measure serum potassium, urate, glucose, cholesterol, and apolipoprotein B.

  • Statistical Analysis: Dose-effect relationships were analyzed to determine the impact of different doses on the measured biochemical variables.

Long-Term Controlled Trial of Bendroflumethiazide[9]
  • Study Design: A randomized controlled trial.

  • Participants: Two groups of hypertensive men (n=53 each).

  • Intervention: One group received bendroflumethiazide 2.5-5 mg/day, and the other group received propranolol 160-320 mg daily for 10 years.

  • Data Collection: Blood pressure and metabolic variables (including fasting blood sugar, oral glucose tolerance, fasting insulin, serum potassium, and serum lipids) were determined at baseline and after 1, 2, 4, 6, and 10 years of treatment.

  • Statistical Analysis: The two treatment groups were compared at each time point to assess differences in metabolic outcomes.

Signaling Pathways and Experimental Workflows

The metabolic side effects of thiazide diuretics are rooted in their interaction with various physiological pathways. The diagrams below, generated using Graphviz, illustrate some of these key relationships.

Mechanism of Thiazide-Induced Hypokalemia and Hyperglycemia

Thiazide_Metabolic_Effects Thiazide Thiazide Diuretics (e.g., Bendroflumethiazide) DCT Distal Convoluted Tubule Thiazide->DCT Acts on NaCl_Inhibition Inhibition of Na-Cl Cotransporter DCT->NaCl_Inhibition Leads to Na_Excretion Increased Na+ Excretion NaCl_Inhibition->Na_Excretion K_Exchange Increased Na+-K+ Exchange in Collecting Duct Na_Excretion->K_Exchange Hypokalemia Hypokalemia (Low Serum K+) K_Exchange->Hypokalemia Insulin_Secretion Decreased Insulin Secretion from Pancreatic β-cells Hypokalemia->Insulin_Secretion Contributes to Hyperglycemia Hyperglycemia (Increased Blood Glucose) Insulin_Secretion->Hyperglycemia

Caption: Thiazide diuretics can lead to hypokalemia, which in turn may impair insulin secretion and contribute to hyperglycemia.

General Experimental Workflow for Assessing Metabolic Side Effects

Experimental_Workflow Start Patient Recruitment (e.g., Hypertensive Patients) Baseline Baseline Measurements (Blood Pressure, Glucose, Lipids, Electrolytes) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Bendroflumethiazide) Randomization->GroupA GroupB Control/Comparison Group (e.g., Placebo or another drug) Randomization->GroupB FollowUp Follow-up Visits (e.g., 4, 8, 12 weeks) GroupA->FollowUp GroupB->FollowUp Data_Collection Data Collection at Follow-up (Repeat Measurements) FollowUp->Data_Collection Analysis Statistical Analysis (Comparison between groups) Data_Collection->Analysis End Conclusion on Metabolic Side Effects Analysis->End

Caption: A typical workflow for a clinical trial investigating the metabolic side effects of a drug like bendroflumethiazide.

Conclusion

The available evidence provides a solid foundation for understanding the metabolic side effects of bendroflumethiazide, which are primarily dose-related and encompass alterations in glucose, lipid, and electrolyte metabolism. Low-dose therapy appears to mitigate some of these adverse effects.[5][8] Conversely, the lack of specific quantitative data for this compound precludes a direct and meaningful comparison. Researchers and drug development professionals should be aware of this data gap. Future clinical trials directly comparing this compound with other thiazide diuretics are warranted to fully characterize its metabolic profile and inform clinical decision-making. Until such data becomes available, the known class effects of thiazide diuretics should be carefully considered when prescribing this compound, particularly in patients with pre-existing metabolic conditions.

References

Safety Operating Guide

Proper Disposal of Epitizide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Epitizide, a thiazide diuretic, emphasizing procedural clarity and operational safety.

Key Chemical Considerations for Disposal

The structural features of this compound dictate its chemical reactivity and, consequently, the appropriate disposal method. The thiazide ring system is known to be susceptible to hydrolysis under both acidic and alkaline conditions. The sulfonamide group can also undergo cleavage. However, the trifluoroethyl group imparts significant stability to that portion of the molecule, and organofluorine compounds can be persistent in the environment. Therefore, a chemical degradation pre-treatment to cleave the molecule is recommended before final disposal as hazardous waste.

Quantitative Data for Disposal Procedure

For clarity and ease of comparison, the key quantitative parameters for the recommended this compound disposal procedure are summarized in the table below.

ParameterValue/RangeUnitNotes
Degradation Reagents
Sodium Hydroxide (NaOH)1MFor alkaline hydrolysis.
Hydrochloric Acid (HCl)1MFor acidic hydrolysis and neutralization.
Reaction Conditions
Temperature20-25°CRoom temperature.
Reaction Time24hoursFor complete degradation.
Waste Management
pH of Final Solution6-8Before collection for disposal.

Experimental Protocol for this compound Degradation

This protocol details the methodology for the chemical degradation of this compound prior to its final disposal. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: For every 100 mg of this compound waste, prepare 10 mL of a 1 M sodium hydroxide (NaOH) solution.

  • Alkaline Hydrolysis: Carefully add the this compound waste to the 1 M NaOH solution in a suitable, labeled glass container with a screw cap.

  • Reaction: Loosely cap the container to avoid pressure buildup and allow the mixture to stand at room temperature (20-25°C) for 24 hours in a designated and properly ventilated area. Occasional swirling of the container is recommended to ensure complete mixing.

  • Neutralization: After 24 hours, slowly and carefully neutralize the resulting solution by adding 1 M hydrochloric acid (HCl) dropwise while monitoring the pH with a pH meter or pH paper. The final pH of the solution should be between 6 and 8.

  • Collection: The neutralized solution should be transferred to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, labeled hazardous waste bag for solid chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste collection.

EpitizideDisposal cluster_prep Preparation cluster_degradation Chemical Degradation cluster_disposal Waste Collection start This compound Waste hydrolysis Alkaline Hydrolysis (24 hours at RT) start->hydrolysis Add to NaOH solution solid_waste Solid Hazardous Waste start->solid_waste Collect contaminated materials reagent Prepare 1M NaOH reagent->hydrolysis ppe Wear Appropriate PPE ppe->start neutralization Neutralize with 1M HCl (pH 6-8) hydrolysis->neutralization liquid_waste Aqueous Hazardous Waste neutralization->liquid_waste Collect neutralized solution

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured disposal procedure, laboratory professionals can effectively manage this compound waste, minimizing safety risks and ensuring compliance with environmental regulations. This approach not only provides a direct answer to operational questions but also reinforces a culture of safety and responsibility in the laboratory.

Essential Safety and Disposal Plan for Handling Epitizide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Epitizide, offering procedural guidance to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Guidance
Eye Protection Safety GogglesUse splash goggles to protect against dust particles and potential splashes.
Hand Protection GlovesWear appropriate chemical-resistant gloves.
Body Protection Full Suit/Lab CoatA full suit or a long-sleeved lab coat is recommended to prevent skin contact.
Respiratory Dust RespiratorUse a dust respirator to avoid inhalation of the powder. In situations with potential for significant aerosolization, a self-contained breathing apparatus may be necessary.
Footwear BootsClosed-toe shoes or boots are required to protect against spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is critical to maintaining a safe workspace.

Workflow for Handling this compound:

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep Review Safety Data Sheet (SDS) don_ppe Don Appropriate PPE prep->don_ppe Ensure full protection weigh Weigh this compound in a Ventilated Enclosure don_ppe->weigh Proceed to handling dissolve Dissolve or Prepare Solution weigh->dissolve Prepare for experiment decontaminate Decontaminate Work Surfaces dissolve->decontaminate After experiment completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe Prevent contamination waste_collection Collect Waste in Labeled, Sealed Containers doff_ppe->waste_collection Segregate waste dispose Dispose of Waste via Approved Channels waste_collection->dispose Follow regulations

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. The disposal protocol should be in accordance with federal, state, and local regulations for pharmaceutical waste.

Step-by-Step Disposal Protocol:

  • Hazardous Waste Determination : The first step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] This involves checking if it is explicitly listed as a hazardous waste.[1]

  • Segregation and Collection :

    • Collect waste this compound, including contaminated materials (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[2]

  • Disposal Request :

    • When the container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS office.[2]

  • Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal of Unused Medicines (General Guidance):

For unused or expired medications in a non-laboratory setting, the following general guidelines from the FDA and EPA should be followed:

  • Drug Take-Back Programs : The preferred method of disposal is through a drug take-back program.

  • Household Trash Disposal : If a take-back program is not available, unused medicines can be mixed with an undesirable substance (e.g., coffee grounds, cat litter), placed in a sealed container, and then discarded in the household trash.

  • Do Not Flush : Unless specifically instructed, do not flush unused medicines down the toilet or drain.

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution, utilizing engineering controls (e.g., fume hoods, ventilated enclosures) and appropriate personal protective equipment to minimize any potential for exposure.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Small Spill Wear appropriate PPE. Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area. Restrict access to the spill site. Contact your institution's EHS office or emergency response team for assistance. A self-contained breathing apparatus may be necessary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epitizide
Reactant of Route 2
Reactant of Route 2
Epitizide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.